Adb-bica
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27) |
InChI Key |
OGVITAUBEIIKNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Synonyms |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ADB-BICA: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-BICA (N-(1-carbamoyl-2,2-dimethylpropyl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid of the indole-3-carboxamide class. First identified in 2016, it has been a subject of interest in forensic and pharmacological research.[1] Unlike many of its potent synthetic cannabinoid analogues, this compound has demonstrated a notable lack of typical in vivo cannabinoid effects in animal studies, such as hypothermia and hypolocomotion. This technical guide provides a comprehensive overview of the available scientific information regarding the synthesis, chemical properties, and analytical characterization of this compound. While a detailed, step-by-step synthesis protocol is not publicly available, a plausible synthetic route is outlined based on established organic chemistry principles for this class of compounds.
Chemical Properties
This compound is structurally characterized by an indole core, a benzyl substituent at the R1 position, and a tert-leucinamide side chain. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-(1-carbamoyl-2,2-dimethylpropyl)-1-benzyl-1H-indole-3-carboxamide | [2] |
| Chemical Formula | C₂₂H₂₅N₃O₂ | [2] |
| Molar Mass | 363.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 2 mg/mL | |
| UV λmax | 214, 290 nm |
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound has not been published. However, a plausible synthetic route can be inferred from general methods for the synthesis of N-substituted indole-3-carboxamides. The synthesis would likely involve two main steps: N-alkylation of the indole ring followed by amidation at the 3-position.
Plausible Synthetic Pathway
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (General)
Step 1: N-Benzylation of Indole-3-carboxylic acid
-
To a solution of indole-3-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide), a strong base such as sodium hydride is added portion-wise at 0 °C.
-
The reaction mixture is stirred for a period to allow for the formation of the indole anion.
-
Benzyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield 1-benzyl-1H-indole-3-carboxylic acid.
Step 2: Amide Coupling
-
1-benzyl-1H-indole-3-carboxylic acid is dissolved in an appropriate solvent (e.g., dichloromethane or dimethylformamide).
-
An amide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to the solution.
-
tert-Leucinamide is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The crude product is purified by column chromatography to yield this compound.
Analytical Characterization
The identification and characterization of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Key Findings | Source |
| GC-MS | The mass spectrum of this compound is characterized by a base peak at an m/z of 91, which corresponds to the tropylium ion formed from the cleavage of the benzyl group. | |
| LC-QTOF-MS | High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition of the molecule and its fragments. The protonated molecule [M+H]⁺ is observed. Fragmentation patterns can be used to elucidate the structure of metabolites. | |
| FT-IR | Infrared spectroscopy can be used to identify functional groups present in the molecule, such as N-H, C=O, and aromatic C-H stretches. | |
| NMR | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by providing detailed information about the connectivity of atoms. While specific data for this compound is not readily available, data for the related compound ADBICA has been published. |
Pharmacological Properties and Signaling
A notable characteristic of this compound is its reported lack of typical in vivo cannabinoid activity in mouse models, which contrasts with many other synthetic cannabinoids. Studies have shown that administration of this compound did not induce hypothermia or a reduction in locomotor activity, hallmark effects of CB1 receptor agonists.
While this compound is structurally similar to other potent synthetic cannabinoids and is believed to adopt a similar binding conformation at the CB1 receptor, it appears to be a very weak or inactive agonist. The precise molecular basis for this lack of efficacy is not yet fully understood.
General CB1 Receptor Signaling Pathway
Synthetic cannabinoids typically exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor. Activation of the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: Generalized CB1 receptor signaling pathway.
For this compound, while it is presumed to bind to the CB1 receptor, it appears to fail to efficiently activate the downstream G-protein signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels, which are responsible for the typical cannabinoid effects. Further research is needed to determine its binding affinity (Ki) and functional activity (EC50) at the CB1 receptor, as well as its potential for biased agonism or antagonism.
Experimental Protocols
In Vivo Murine Model for Cannabinoid Activity
A common experimental workflow to assess the in vivo effects of synthetic cannabinoids involves a battery of tests in mice, often referred to as the "cannabinoid tetrad".
Caption: General workflow for in vivo cannabinoid activity assessment.
Protocol Outline:
-
Animals: Male mice are typically used and are habituated to the experimental environment.
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as a mixture of ethanol, emulphor, and saline.
-
Administration: The drug solution is administered to the mice, usually via intraperitoneal injection. A vehicle control group is always included.
-
Measurements: At specified time points after administration, the following are measured:
-
Locomotor activity: Assessed using automated activity monitors.
-
Catalepsy: Measured by the bar test, where the time the mouse remains in an imposed posture is recorded.
-
Body temperature: Rectal temperature is measured using a digital thermometer.
-
Analgesia: Typically assessed using the tail-flick or hot-plate test.
-
-
Data Analysis: The data from the drug-treated groups are compared to the vehicle control group using appropriate statistical methods to determine the significance of any observed effects.
Conclusion
This compound represents an interesting case within the diverse class of synthetic cannabinoids. While possessing the structural hallmarks of this group, it appears to lack the typical in vivo cannabimimetic activity. This makes it a valuable tool for researchers studying the structure-activity relationships of cannabinoid receptor ligands and the molecular mechanisms that differentiate active from inactive compounds. The information provided in this guide summarizes the current state of knowledge on this compound, highlighting the need for further research to fully elucidate its synthesis, pharmacological profile, and the reasons for its unique activity profile.
References
In Vitro Potency of ADB-BICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-BICA (N-(1-carbamoyl-2,2-dimethylpropyl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid belonging to the indole-3-carboxamide family. While structurally related to other potent synthetic cannabinoids, a comprehensive review of available scientific literature reveals a notable absence of specific quantitative in vitro potency data, such as EC50 and Ki values, for this compound's interaction with cannabinoid receptors (CB1 and CB2). Comparative studies that include this compound often report it as having weaker or negligible effects compared to other tested synthetic cannabinoids. This guide synthesizes the available information on this compound and provides context by presenting data from structurally similar compounds. It also details the standard experimental protocols used to determine the in vitro potency of synthetic cannabinoids and illustrates the associated signaling pathways and experimental workflows.
Quantitative In Vitro Potency Data
A thorough search of scientific literature and databases did not yield specific quantitative in vitro potency data (EC50 and Ki values) for this compound at either the CB1 or CB2 cannabinoid receptors. Several studies that have included this compound in a panel of synthetic cannabinoids have qualitatively described its effects as weak or absent in comparison to other compounds.
For contextual understanding, the in vitro potency of structurally related indole and indazole-3-carboxamide synthetic cannabinoids is presented in the table below. It is crucial to note that these values are not for this compound and should be interpreted with caution, as minor structural modifications can significantly alter a compound's potency.
| Compound Name | Receptor | Assay Type | Potency Metric | Value (nM) |
| ADB-BINACA | CB1 | Functional Assay | EC50 | 14.7 |
| CB1 | Binding Assay | Ki | 0.33 | |
| ADB-BUTINACA | CB1 | Functional Assay | EC50 | 6.36 |
| CB1 | Binding Assay | Ki | 0.29 | |
| CB2 | Binding Assay | Ki | 0.91 | |
| ADB-FUBINACA | CB1 | Binding Assay | Ki | 0.36 |
| CB1 | Functional Assay ([35S]GTPγS) | EC50 | 0.98 | |
| 4F-MDMB-BICA | CB1 | β-arrestin 2 Recruitment | EC50 | 32.9 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the in vitro potency of synthetic cannabinoids like this compound.
Radioligand Binding Assay (for Ki Determination)
This assay measures the binding affinity of a compound to a specific receptor by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
G-Protein Activation Assay (e.g., [35S]GTPγS Binding Assay for EC50 Determination)
This functional assay measures the ability of a compound to activate the G-protein coupled to the cannabinoid receptor.
Materials:
-
Cell membranes expressing the human cannabinoid receptor of interest (CB1 or CB2).
-
Test compound (e.g., this compound).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the test compound at various concentrations.
-
G-protein Activation: Add [35S]GTPγS and GDP to the mixture and incubate to allow for G-protein activation and binding of the radiolabeled GTP analog.
-
Separation: Separate the [35S]GTPγS bound to the G-proteins from the unbound radioligand. This can be achieved through filtration or by using SPA beads which emit light when the radioligand is in close proximity.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration of the test compound against the measured response to generate a dose-response curve. Determine the concentration of the compound that produces 50% of the maximal response (EC50).
Mandatory Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Cannabinoid receptor signaling pathway upon agonist binding.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for in vitro binding and functional assays.
Pharmacological Profile of ADB-BICA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a synthetic cannabinoid of the indole-3-carboxamide class. Unlike many of its potent synthetic cannabinoid counterparts, in vivo studies in murine models suggest that this compound exhibits a significantly attenuated pharmacological profile at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including its receptor interaction, in vivo effects, and metabolic fate. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate further research and understanding of this compound.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances. While many SCRAs are potent agonists of the cannabinoid receptors, CB1 and CB2, leading to significant physiological and psychoactive effects, the pharmacological profile of each compound can vary substantially. This compound is an indole-3-carboxamide derivative that has been identified but remains less characterized than other SCRAs. Notably, preliminary in vivo data suggests a departure from the typical high potency observed with many synthetic cannabinoids, indicating a potentially unique interaction with the endocannabinoid system. This guide aims to consolidate the existing knowledge on this compound to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development.
Receptor Pharmacology
Receptor Binding and Functional Activity
To date, specific quantitative in vitro data on the binding affinity (Ki) and functional activity (EC50, Emax) of this compound at the CB1 and CB2 receptors have not been published in peer-reviewed literature.
However, a comparative in vivo study in mice provides significant insight into its pharmacological effects. In this study, this compound, administered at doses of 0.5, 0.1, and 0.02 mg/kg, did not induce hypolocomotion, hypothermia, or analgesia, which are classic cannabinoid tetrad effects mediated by the CB1 receptor.[1] In contrast, other synthetic cannabinoids tested in the same study, such as ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, produced significant, dose-dependent cannabinoid-like effects.[1] The effects of these other compounds were blocked by the CB1 receptor antagonist AM251, confirming their action through this receptor.[1]
Interestingly, molecular modeling studies suggest that this compound adopts a congruent C-shaped geometry, similar to other active synthetic cannabinoids, which is conducive to steric interaction with the CB1 receptor.[1] This suggests that while this compound may bind to the CB1 receptor, it may act as a very weak partial agonist or a neutral antagonist, thus failing to elicit a significant downstream signaling cascade that would lead to the typical in vivo cannabinoid effects at the tested doses.
Signaling Pathways
As this compound's direct functional activity at cannabinoid receptors is not well-defined, the following diagram illustrates the canonical signaling pathway for a typical CB1 receptor agonist. Given the in vivo data, it is hypothesized that this compound does not significantly activate this pathway.
In Vitro Metabolism
The metabolic fate of this compound has been investigated using human liver microsomes.[2] These studies are crucial for identifying potential biomarkers of consumption and understanding the duration of the compound's effects.
Metabolites
Phase I metabolism of this compound in human liver microsomes has been shown to produce at least six metabolites. The primary metabolic pathways identified are N-dealkylation and hydroxylation.
Table 1: Summary of this compound Phase I Metabolism
| Metabolic Pathway | Description |
| N-dealkylation | Cleavage of the benzyl group from the indole nitrogen. |
| Hydroxylation | Addition of a hydroxyl group to various positions on the molecule. |
| Amide Hydrolysis | Cleavage of the amide bond. |
| Dehydrogenation | Removal of hydrogen atoms, potentially leading to the formation of double bonds or carbonyl groups. |
Note: The precise chemical structures of the six identified metabolites are not publicly available at the time of this writing.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
The following protocol is a representative method for studying the in vitro metabolism of a synthetic cannabinoid like this compound using human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-HRMS system (Liquid Chromatography-High Resolution Mass Spectrometry)
Procedure:
-
A solution of this compound is prepared in an appropriate solvent (e.g., methanol).
-
The incubation mixture is prepared by combining the HLM, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.
-
The mixture is pre-incubated at 37°C for a short period to reach thermal equilibrium.
-
The metabolic reaction is initiated by adding the this compound solution to the incubation mixture.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by the addition of ice-cold acetonitrile, which precipitates the proteins.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent compound and its metabolites, is collected for analysis.
-
The supernatant is analyzed by LC-HRMS to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocols for Pharmacological Characterization
While specific data for this compound is lacking, the following are standard, detailed protocols for assessing the pharmacological profile of a synthetic cannabinoid.
Radioligand Binding Assay for CB1 and CB2 Receptors
This competitive binding assay determines the affinity (Ki) of a test compound for the cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
This compound
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Serially dilute this compound to a range of concentrations.
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or non-specific control for non-specific binding).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Activity
This assay measures the ability of a compound to activate Gi/o-coupled receptors like CB1, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing human CB1 receptors
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit)
-
Cell culture medium and reagents
Procedure:
-
Plate the CB1-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF or ELISA) as per the kit manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
Conclusion
The available evidence suggests that this compound possesses a pharmacological profile that is distinct from many other synthetic cannabinoids. The lack of typical cannabinoid-like effects in vivo, despite a predicted structural similarity for receptor interaction, points towards this compound being a very weak partial agonist or a neutral antagonist at the CB1 receptor. Its metabolism in human liver microsomes proceeds primarily through N-dealkylation and hydroxylation. A significant gap in the current understanding of this compound is the absence of quantitative in vitro data on its receptor binding and functional activity. Further research is warranted to fully elucidate the molecular pharmacology of this compound and to determine its potential effects and risks. The protocols and information provided in this guide are intended to support these future research endeavors.
References
The Metabolic Fate of ADB-BICA: An In-Depth Technical Guide to Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that has emerged in the illicit drug market. Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on metabolite identification and the experimental protocols utilized in its study. The information presented is synthesized from peer-reviewed scientific literature to aid researchers in this field.
Data Presentation: this compound Metabolites Identified in Human Liver Microsomes
The primary method for studying the in vitro metabolism of this compound involves incubation with human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for phase I metabolism. Analysis of the incubates is typically performed using Ultra-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UPLC-HR-MS/MS).
Six primary metabolites of this compound have been identified in HLM incubations.[1] The main metabolic transformations observed are N-dealkylation, amide hydrolysis, and hydroxylation.[1] The following table summarizes the key characteristics of these metabolites.
| Metabolite ID | Proposed Biotransformation | Retention Time (min) | Measured [M+H]+ (m/z) | Mass Error (ppm) | Proposed Formula |
| M1-D | N-dealkylation | 4.88 | 257.1284 | -1.1 | C15H17N2O2 |
| M2-D | Amide hydrolysis | 5.53 | 252.1017 | -2.4 | C16H14NO2 |
| M4-D | Hydroxylation (Indole) | 5.86 | 365.1963 | -1.9 | C21H25N4O2 |
| M5-D | Hydroxylation (1-amino-alkyl moiety) | 6.13 | 365.1965 | -1.4 | C21H25N4O2 |
| M6-D | Dehydrogenation | 6.35 | 347.1861 | -1.8 | C21H23N4O |
| M7-D | Hydroxylation + Dehydrogenation | 6.54 | 363.1812 | -1.5 | C21H23N4O2 |
Data synthesized from Li et al. (2017).[1]
Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for the incubation of this compound with pooled human liver microsomes to generate its phase I metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (pHLM)
-
Potassium phosphate buffer (100 mmol/L, pH 7.4)
-
NADPH regenerating system solution A (containing NADP+)
-
NADPH regenerating system solution B (containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Methanol (for dissolving this compound)
-
Acetonitrile (for reaction termination)
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 5 mM).[1]
-
In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and the NADPH regenerating system solutions.[1]
-
Add a small aliquot of the this compound stock solution to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pHLM suspension (e.g., final protein concentration of 1 mg/mL).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the sample to precipitate the proteins.
-
Collect the supernatant for UPLC-HR-MS/MS analysis.
-
Include control incubations: a negative control without the NADPH regenerating system to check for non-enzymatic degradation, and a control without the substrate (this compound) to monitor for interfering peaks.
Metabolite Identification by UPLC-HR-MS/MS
This protocol describes a typical method for the analysis of this compound and its metabolites using UPLC-HR-MS/MS.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive, TripleTOF)
-
C18 or Biphenyl analytical column
UPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, hold for a period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Full scan with data-dependent MS/MS (or information-dependent acquisition). This allows for the collection of high-resolution mass spectra of the parent ions and their corresponding fragment ions.
-
Collision Energy: Ramped or fixed collision energies are used to induce fragmentation for structural elucidation.
-
Data Analysis: Metabolites are identified by comparing the mass-to-charge ratio (m/z) of the protonated molecules [M+H]+ in the full scan data with the theoretical masses of potential metabolites. The fragmentation patterns in the MS/MS spectra are then used to confirm the proposed structures.
Mandatory Visualizations
This compound In Vitro Metabolism Workflow
Caption: Experimental workflow for this compound metabolism study.
Proposed Metabolic Pathway of this compound
Caption: Metabolic transformations of this compound.
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid retrograde signaling.
References
Acute Physiological Effects of ADB-BICA in Animal Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the acute physiological effects of the synthetic cannabinoid ADB-BICA as observed in controlled animal studies. This compound (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a member of the indole-3-carboxamide family of synthetic cannabinoids.[1] While structurally similar compounds and molecular docking studies suggest an affinity for the cannabinoid receptor 1 (CB1R), in vivo research in animal models presents a notable finding: this compound does not induce the typical physiological responses associated with potent synthetic cannabinoid receptor agonists.[1][2][3] This paper summarizes the key quantitative data, details the experimental protocols used in these assessments, and illustrates the relevant biological pathways and workflows.
Core Physiological Effects in Animal Models
In vivo studies, primarily conducted in mice, have systematically evaluated the hallmark effects of cannabinoid agonists after acute administration of this compound. These effects are often referred to as the "cannabinoid tetrad": hypolocomotion, hypothermia, antinociception, and catalepsy.[4]
Contrary to expectations based on its chemical class, this compound failed to produce significant changes in key physiological and neurobehavioral parameters. A comparative study using adult male C57BL/6 mice found that intraperitoneal administration of this compound at doses of 0.02, 0.1, and 0.5 mg/kg did not result in any observable effects on locomotor activity, body temperature, or nociception. This lack of effect stands in stark contrast to other indazole-based synthetic cannabinoids like ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, which demonstrated potent, dose-dependent hypolocomotive and hypothermic effects in the same study.
Despite its inactivity in vivo, molecular docking analyses revealed that this compound possesses a favorable binding configuration for the CB1R, similar to other potent agonists. This discrepancy suggests that pharmacokinetic factors, rather than a lack of pharmacodynamic affinity, may be responsible for its limited physiological impact in animal models.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative outcomes from a key comparative study investigating the acute effects of this compound versus other synthetic cannabinoids in mice following intraperitoneal injection.
Table 1: Effect on Locomotor Activity (Total Distance Traveled)
| Compound | Dose (mg/kg) | Outcome |
|---|---|---|
| This compound | 0.02, 0.1, 0.5 | No significant change compared to control group. |
| ADB-BINACA | 0.5 | Significant reduction in total distance traveled. |
| ADB-4en-PINACA | 0.5 | Significant reduction in total distance traveled. |
| MDMB-4en-PINACA | 0.1, 0.5 | Significant reduction in total distance traveled; most potent effect observed. |
Table 2: Effect on Body Temperature (Hypothermia)
| Compound | Dose (mg/kg) | Peak Temperature Reduction (°C) | Duration |
|---|---|---|---|
| This compound | 0.02, 0.1, 0.5 | No significant change from baseline. | N/A |
| ADB-BINACA | 0.5 | 2.14°C | Returned to baseline within 1 hour. |
| ADB-4en-PINACA | 0.5 | 3.94°C | Effect lasted for 2 hours. |
| MDMB-4en-PINACA | 0.5 | 8.64°C | Most potent and sustained hypothermic effect. |
Table 3: Effect on Nociception (Hot Plate Test)
| Compound | Dose (mg/kg) | Outcome (Response Latency) |
|---|---|---|
| This compound | 0.1 | No significant effect. |
| ADB-BINACA | 0.1 | No significant effect. |
| ADB-4en-PINACA | 0.1 | No significant effect. |
| MDMB-4en-PINACA | 0.1 | Significantly prolonged response latency (analgesic effect). |
Experimental Protocols
The methodologies outlined below are based on studies assessing the acute cannabimimetic effects of synthetic cannabinoids in rodents.
3.1. Animal Model
-
Species: Adult Male C57BL/6 mice.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for a particular test.
3.2. Drug Administration
-
Compound: this compound and comparator synthetic cannabinoids are dissolved in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and saline).
-
Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in these studies.
-
Dosing: A range of doses (e.g., 0.02, 0.1, and 0.5 mg/kg) is used to evaluate dose-dependent effects.
3.3. Physiological and Behavioral Assessments (The Cannabinoid Tetrad)
-
Locomotor Activity: Mice are placed in an open-field arena, and their movement is tracked using automated software. The total distance traveled over a set period (e.g., 1 to 6 hours) post-injection is the primary endpoint.
-
Body Temperature: Core body temperature is measured using a rectal probe at baseline (pre-injection) and at regular intervals (e.g., every 30 minutes) post-injection to assess for hypothermia.
-
Nociception (Analgesia): The hot plate test is used to measure the pain threshold. The mouse is placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is recorded. An increase in latency indicates an analgesic effect.
-
Catalepsy: The bar test is used to assess catalepsy. The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile in this position is measured.
3.4. Mechanistic Studies
-
Receptor Antagonism: To confirm CB1R mediation, a separate group of animals is pre-treated with a selective CB1R antagonist (e.g., AM251) before the administration of the test compound. A blockade of the physiological effects confirms the involvement of the CB1 receptor.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental process and the underlying molecular pathway relevant to synthetic cannabinoid action.
Caption: Experimental workflow for assessing acute physiological effects of this compound.
Caption: Generalized CB1 receptor signaling pathway for synthetic cannabinoid agonists.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neurochemical Cascade of ADB-BICA: A Technical Guide for Researchers
An In-Depth Examination of the Preclinical Neuropharmacology of a Potent Synthetic Cannabinoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug landscape. As an indole-3-carboxamide derivative, its neuropharmacological profile is of significant interest to the scientific community for understanding the mechanisms of action and potential toxicities of this class of compounds. This technical guide provides a comprehensive overview of the currently available preclinical data on the neurochemical consequences of this compound exposure, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. A notable aspect of this compound's pharmacology is the discrepancy between its high in vitro potency and its observed lack of cannabimimetic effects in some in vivo models, a key point of discussion within this guide.
Quantitative Neuropharmacological Data
The following tables summarize the key quantitative findings from preclinical studies on this compound and related compounds.
Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Receptor | Value | Species/Cell Line | Reference |
| EC₅₀ | CB1 | 0.69 nM | Not Specified | [1] |
| EC₅₀ | CB2 | 1.8 nM | Not Specified | [1] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.
Table 2: In Vivo Effects of this compound in Mice
| Test | Dose Range (mg/kg, i.p.) | Observation | Animal Model | Reference |
| Locomotor Activity | 0.02, 0.1, 0.5 | No significant change in total distance traveled. | Adult male C57BL/6 mice | [2][3] |
| Body Temperature | 0.02, 0.1, 0.5 | No significant change in core body temperature. | Adult male C57BL/6 mice | [2] |
| Nociception | 0.02, 0.1, 0.5 | No significant analgesic effect observed. | Adult male C57BL/6 mice |
i.p. - Intraperitoneal injection
Table 3: Comparative In Vivo Effects of Indazole Synthetic Cannabinoids (for context)
| Compound | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Body Temperature | Reference |
| ADB-BINACA | 0.5 | Hypolocomotive | Hypothermic | |
| ADB-4en-PINACA | 0.5 | Hypolocomotive | Hypothermic | |
| MDMB-4en-PINACA | 0.1 | Analgesic | - | |
| MDMB-4en-PINACA | 0.5 | Potent and sustained hypolocomotive effect | Potent and sustained hypothermic effect |
Potential Neurochemical Consequences Beyond Cannabinoid Receptors
Direct studies on the broader neurochemical effects of this compound are limited. However, research on other SCRAs suggests potential off-target effects that may contribute to their complex toxicological profiles.
Monoamine Oxidase (MAO) Inhibition: Some SCRAs have been shown to be potent inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an accumulation of these neurotransmitters, potentially contributing to adverse effects such as hypertensive crisis and serotonin syndrome. While this compound has not been directly tested for MAO-A inhibition, its structural features warrant investigation into this potential mechanism.
Effects on Dopaminergic and Serotonergic Systems: Studies on the structurally related synthetic cannabinoid 5F-ADB have shown that it can increase the firing rate of dopaminergic neurons in the midbrain via a CB1 receptor-dependent mechanism, without directly affecting serotonergic neurons. This suggests a potential pathway for this compound to modulate reward and motivation circuits. Acute administration of another SCRA, 5F-MDMB-PICA, has been shown to stimulate dopamine release in the nucleus accumbens shell of adolescent mice.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Experimental Workflow: Cannabinoid Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.
Detailed Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand)
This protocol is adapted from established methods for cannabinoid receptor binding assays.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and the diluted this compound or vehicle.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
-
Fluorometric Assay of Membrane Potential (for functional activity)
This assay measures the functional activation of G-protein coupled inwardly rectifying potassium (GIRK) channels, a downstream effect of CB1 receptor activation.
-
Materials:
-
Cells co-expressing the CB1 receptor and GIRK channels.
-
FLIPR Membrane Potential Assay Kit.
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and culture overnight.
-
Prepare the fluorescent dye loading buffer according to the kit manufacturer's instructions.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Prepare a plate with serial dilutions of this compound.
-
Place both plates in the FLIPR instrument.
-
The instrument will add the this compound solutions to the cell plate and immediately begin measuring the fluorescence.
-
An increase in fluorescence indicates membrane hyperpolarization due to GIRK channel activation.
-
The data is used to generate a concentration-response curve and calculate the EC₅₀ of this compound.
-
In Vivo Locomotor Activity in Mice
This protocol describes a common method for assessing the central nervous system effects of a compound.
-
Materials:
-
Adult male C57BL/6 mice.
-
This compound dissolved in an appropriate vehicle (e.g., a mixture of ethanol, Kolliphor, and saline).
-
Open field activity chambers equipped with infrared beams or a video tracking system.
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.02, 0.1, and 0.5 mg/kg).
-
Immediately place the mouse into the open field chamber.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period, typically 30-60 minutes.
-
Clean the chamber thoroughly between each animal to remove any olfactory cues.
-
Analyze the data to compare the activity levels of the drug-treated groups to the vehicle control group.
-
Discussion and Future Directions
The available data presents a compelling puzzle for this compound. While in vitro assays demonstrate its high potency as a CB1 and CB2 receptor agonist, in vivo studies in mice did not show the expected cannabimimetic effects of hypolocomotion and hypothermia that are characteristic of many other potent SCRAs. Several factors could contribute to this discrepancy:
-
Pharmacokinetics: Although this compound was detected in the plasma of the mice in the in vivo study, its ability to penetrate the blood-brain barrier and reach its target receptors in sufficient concentrations to elicit a behavioral response may be limited. Further studies on brain tissue concentrations are warranted.
-
Metabolism: this compound is metabolized in the liver, and it is possible that it is rapidly converted to inactive metabolites in vivo. Conversely, some metabolites may be active and contribute to the overall pharmacological effect, or lack thereof. A full characterization of the in vivo activity of this compound's major metabolites is needed.
-
Receptor Desensitization and Biased Agonism: It is possible that this compound acts as a biased agonist, preferentially activating certain downstream signaling pathways over others. This could lead to a pharmacological profile that differs from classic cannabinoid agonists. Rapid receptor desensitization upon binding could also truncate the signaling cascade, preventing a robust in vivo response.
For drug development professionals, the case of this compound underscores the importance of integrating in vitro and in vivo data early in the drug discovery process. For researchers and scientists, further investigation into the pharmacokinetics, metabolism, and potential off-target effects of this compound is crucial for a complete understanding of its neurochemical consequences and to better predict the potential risks associated with its use. Future studies employing techniques such as in vivo microdialysis to directly measure neurotransmitter levels in the brain following this compound administration would be invaluable in elucidating its true neurochemical impact.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Synthetic Cannabinoid: A Technical Guide to ADB-BICA
Discovered in 2016, ADB-BICA (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid that stands as a curious outlier in the ever-expanding landscape of designer drugs. Unlike many of its structural relatives, in-vivo studies have indicated a surprising lack of typical cannabinoid-like effects. This guide provides a comprehensive technical overview of this compound, detailing its history, chemical properties, metabolism, and analytical characterization for researchers, scientists, and drug development professionals.
Discovery and History
This compound was first identified in materials seized from a clandestine laboratory in China in 2016.[1][2] It belongs to the indole-3-carboxamide family of synthetic cannabinoids, a class of compounds designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The initial report on its discovery also included its analytical characterization using various spectroscopic and spectrometric techniques.[3]
Chemical and Physical Properties
This compound is structurally related to other synthetic cannabinoids, featuring an indole core, a benzyl substituent at the R1 position, and a tert-butyl-carbamoyl side chain. Its systematic IUPAC name is N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide. The pure compound is expected to be a crystalline powder, with high lipophilicity and good solubility in non-polar or medium-polarity organic solvents like methanol, ethanol, and acetonitrile.
| Property | Value |
| Chemical Formula | C22H25N3O2 |
| Molecular Weight | 363.5 g/mol |
| CAS Number | 2219319-40-9 |
| Appearance | Crystalline powder |
| Solubility | Soluble in DMF (5 mg/mL), DMSO (10 mg/mL), Ethanol (2 mg/mL) |
Pharmacology and Toxicology
A pivotal study investigating the in-vivo effects of this compound in adult male C57BL/6 mice revealed a surprising lack of cannabinoid-like activity. Intraperitoneal injections of this compound at doses of 0.02, 0.1, and 0.5 mg/kg did not induce hypolocomotion or hypothermia, effects commonly observed with other synthetic cannabinoids like ADB-BINACA and MDMB-4en-PINACA. This suggests that this compound may have low efficacy at the cannabinoid receptor 1 (CB1R) in vivo, or that its pharmacokinetic profile prevents it from reaching the receptor in sufficient concentrations to elicit a response.
Despite the lack of in-vivo effects in the aforementioned study, a molecular modeling analysis suggested that this compound can adopt a C-shaped geometry conducive to steric interaction with the CB1R. However, to date, no specific in-vitro data on its binding affinity (Ki) or functional activity (EC50) at cannabinoid receptors have been published. The physiological and toxicological properties of this compound remain largely unknown.
Metabolism
In contrast to its apparent in-vivo inactivity, this compound is metabolized by human liver microsomes. An in-vitro study identified several phase I metabolites, with N-dealkylation and hydroxylation being the primary metabolic pathways. Other observed biotransformations included amide hydrolysis and dehydrogenation. The metabolites generated through N-dealkylation and hydroxylation are considered potential markers for detecting this compound intake in biological samples.
Proposed metabolic pathways of this compound in human liver microsomes.
Synthesis and Analytical Characterization
While a specific synthesis protocol for this compound is not detailed in the available literature, a general synthetic route for indole-3-carboxamide synthetic cannabinoids can be proposed. This typically involves the alkylation of an indole-3-carboxylic acid ester, followed by hydrolysis of the ester and subsequent amide coupling with the appropriate amino acid derivative.
Plausible synthetic workflow for this compound.
The analytical identification of this compound relies on a combination of chromatographic and spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary tool for the identification of this compound in seized materials. The electron ionization (EI) mass spectrum provides characteristic fragmentation patterns that aid in its structural elucidation.
| GC-MS Parameter | Value |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| Retention Time | 7.77 min |
Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass data, enabling the determination of the elemental composition of the parent molecule and its fragments.
| LC-MS Parameter | Value |
| Column | Acquity UPLC® HSS C18 (1.8 μm, 2.1 x 150 mm) |
| Mobile Phase A | 2 mM ammonium formate/0.2% formic acid in water |
| Mobile Phase B | 2 mM ammonium formate/0.2% formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. The proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound have been reported.
Typical analytical workflow for the identification of this compound.
Presumed Mechanism of Action: Cannabinoid Receptor Signaling
Although this compound has not demonstrated in-vivo cannabinoid-like effects, its structure suggests that it was designed to target the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, such as inhibiting presynaptic N- and Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, CB1 receptor activation can trigger the β-arrestin signaling pathway.
References
- 1. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids, ADB-FUBICA, AB-FUBICA, AB-BICA and this compound, by human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 3. Identification and analytical characterization of four synthetic cannabinoids this compound, NNL-1, NNL-2, and PPA(N)-2201 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ADB-BICA: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, 1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1_H_-indole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family.[1] First identified in a clandestine laboratory in China in 2016, it represents a structural analog to a range of synthetic cannabinoids that have been synthesized and evaluated for their potent effects on the cannabinoid receptors, primarily the CB1 and CB2 receptors.[1][2][3] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their chemical structures, pharmacological properties, and the experimental methodologies used for their evaluation.
Chemical Structures and Analogs
The core structure of this compound features an indole ring, a benzyl substituent at the R¹ position, and a tert-leucinamide side chain. Variations in these three key regions—the core ring system, the R¹ substituent, and the side chain—give rise to a wide array of structural analogs. A notable analog is ADB-BINACA, which substitutes the indole core with an indazole ring.[1] Other related compounds include AB-BICA, which has a valine-derived side chain instead of a tert-leucine one, and fluorinated analogs such as 5F-ADBICA.
The structural relationship between this compound and its analogs is a critical determinant of their pharmacological activity. For instance, the substitution of the indole core with an indazole in ADB-BINACA leads to significant differences in observed in vivo effects.
Pharmacological Profile
Synthetic cannabinoids exert their effects primarily through agonism at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of the CB1 receptor, predominantly found in the central nervous system, is responsible for the psychoactive effects of these compounds. The CB2 receptor is primarily located in the peripheral nervous system and immune cells.
Interestingly, in a comparative in vivo study in mice, this compound did not produce the typical cannabinoid-like effects, such as hypolocomotion and hypothermia, that were observed with its indazole analog, ADB-BINACA, and other related synthetic cannabinoids like ADB-4en-PINACA and MDMB-4en-PINACA. This suggests that the indole core in this compound, compared to the indazole core in its analogs, may result in a significantly different pharmacological profile. The effects of the active analogs were suppressed by the CB1 receptor antagonist AM251, confirming their mechanism of action through this receptor.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the receptor binding affinity (Kᵢ) and functional activity (EC₅₀) of ADBICA and its related analogs at human CB1 and CB2 receptors.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) |
| ADBICA | hCB1 | - | 21 |
| hCB2 | - | 15 | |
| 5F-ADBICA | hCB1 | - | 4.3 |
| hCB2 | - | 13 | |
| AB-FUBINACA | hCB1 | - | 0.24-21 |
| hCB2 | - | 0.88-15 | |
| ADB-FUBINACA | hCB1 | - | 0.24-21 |
| hCB2 | - | 0.88-15 | |
| AB-PINACA | hCB1 | - | 0.24-21 |
| hCB2 | - | 0.88-15 | |
| ADB-PINACA | hCB1 | - | 0.24-21 |
| hCB2 | - | 0.88-15 | |
| 5F-AB-PINACA | hCB1 | - | 0.24-21 |
| hCB2 | - | 0.88-15 | |
| 5F-ADB-PINACA | hCB1 | - | 0.24 |
| hCB2 | - | 0.88-15 |
Data sourced from ACS Chemical Neuroscience.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ value) of a test compound for cannabinoid receptors.
Materials:
-
Human CB1 or CB2 receptor-expressing cell membranes
-
Radiolabeled ligand (e.g., [³H]CP-55,940)
-
Test compound (e.g., this compound analog)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cannabinoid Receptor Functional Assay (Fluorometric Assay of Membrane Potential)
This protocol describes a method to assess the functional activity (EC₅₀ value) of a compound as an agonist at cannabinoid receptors by measuring changes in membrane potential.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., AtT20 cells)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Test compound (e.g., this compound analog)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
Procedure:
-
Plate the cells in the 96-well microplates and culture overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in HBSS.
-
Use a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence.
-
Add the different concentrations of the test compound to the wells and continue to monitor the fluorescence change over time.
-
The change in fluorescence is proportional to the change in membrane potential, indicating receptor activation.
-
Plot the change in fluorescence against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Signaling Pathways and Experimental Workflows
The activation of cannabinoid receptors by agonists like this compound analogs initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Canonical CB1 Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for the pharmacological characterization of a novel synthetic cannabinoid.
Caption: Pharmacological Evaluation Workflow.
Conclusion
This compound and its structural analogs represent a diverse class of synthetic cannabinoids with varying pharmacological profiles. The subtle structural modifications, such as the exchange of an indole core for an indazole, can lead to profound differences in in vivo activity. This technical guide provides a foundational understanding of these compounds, their evaluation, and the underlying signaling mechanisms. Further research is necessary to fully elucidate the structure-activity relationships and the complete pharmacological and toxicological profiles of this evolving class of synthetic cannabinoids.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances | springermedizin.de [springermedizin.de]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a potent synthetic cannabinoid that has been identified in forensic casework. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological matrices to understand its pharmacokinetics, pharmacodynamics, and to aid in clinical and forensic investigations. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in biological matrices.
The methodology described herein is based on established principles for the analysis of synthetic cannabinoids, incorporating protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection and quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from whole blood, plasma, and serum.
Materials:
-
Biological matrix (whole blood, plasma, or serum)
-
Internal Standard (IS) working solution (e.g., this compound-d5)
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | A reversed-phase column suitable for the analysis of small molecules, such as a C18 or PFP (pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water.[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile.[1] |
| Gradient Elution | A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. Example: 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B). |
| Flow Rate | 0.4 mL/min.[1] |
| Column Temperature | 40°C.[1] |
| Injection Volume | 5-10 µL.[1] |
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Ion Source Parameters | Optimize according to the instrument manufacturer's recommendations. Typical parameters include: - Capillary Voltage: 3.0-4.0 kV - Source Temperature: 120-150°C - Desolvation Temperature: 350-500°C - Desolvation Gas Flow: 600-800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor and product ions for this compound and its metabolites should be determined by direct infusion of analytical standards. Based on available literature for structurally similar compounds, potential transitions are listed below. It is critical to experimentally confirm these transitions. This compound Precursor Ion ([M+H]+): m/z 393.2 Potential Product Ions: m/z 248.1, 144.1, 91.1 This compound-d5 (IS) Precursor Ion ([M+H]+): m/z 398.2 Potential Product Ions: m/z 248.1, 144.1, 96.1 |
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids using LC-MS/MS. These values should be established and verified for this compound in the user's laboratory.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.25 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the LOQ). |
| Precision (%RSD) | < 15% for intra- and inter-day precision (< 20% at the LOQ). |
| Recovery | > 80% |
| Matrix Effect | Within an acceptable range (typically 85-115%), compensated by the use of a stable isotope-labeled internal standard. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow for this compound.
Caption: Workflow for this compound analysis.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is complex and involves cannabinoid receptors, the following diagram illustrates the general principle of synthetic cannabinoid action.
Caption: General synthetic cannabinoid signaling.
References
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of ADB-BICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide), a synthetic cannabinoid, using gas chromatography-mass spectrometry (GC-MS). The described methodology is intended to offer a reliable framework for forensic laboratories, clinical researchers, and drug development professionals. The protocol includes comprehensive steps for sample preparation, instrument parameters, and data analysis.
Introduction
This compound is a potent synthetic cannabinoid that has been identified in seized drug materials and biological samples. As with many novel psychoactive substances, the rapid identification and quantification of this compound are crucial for forensic investigations and clinical toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of synthetic cannabinoids like this compound.[1] This application note outlines a specific GC-MS method that can be implemented for the qualitative and quantitative analysis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the analysis of structurally similar synthetic cannabinoids.[2]
Sample Preparation (Acid/Base Extraction)
Proper sample preparation is critical to remove matrix interferences and concentrate the analyte. An acid/base extraction is a common and effective method for isolating synthetic cannabinoids from various matrices.[2]
Reagents and Materials:
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
GC vials with inserts
Procedure:
-
Accurately weigh and record the mass of the sample (e.g., plant material, powder, or biological matrix).
-
Homogenize the sample in methanol. For plant material, an extraction with methanol can be performed.[3][4]
-
Evaporate the methanolic extract to dryness.
-
Reconstitute the residue in 1 mL of 0.1 M HCl.
-
Vortex for 1 minute.
-
Add 2 mL of dichloromethane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Discard the organic (lower) layer.
-
Adjust the pH of the aqueous (upper) layer to >10 with 0.1 M NaOH.
-
Add 2 mL of dichloromethane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (lower) layer to a clean tube containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
-
Transfer the final extract to a GC vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following instrumental parameters have been found to be effective for the analysis of this compound and its isomers.
| Parameter | Value |
| Instrument | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (Constant Flow) |
| Injection Port Temp. | 265 °C |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 60°C for 0.5 min, then ramp at 35°C/min to 340°C and hold for 6.5 min |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 m/z |
| Threshold | 250 |
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of this compound. The retention time is based on the GC parameters provided above. The characteristic mass fragments are essential for the positive identification of the compound.
| Analyte | Retention Time (min) | Molecular Weight | Characteristic Mass Fragments (m/z) |
| This compound | Approx. 7.5 - 8.0 | 330.4 g/mol | To be determined based on fragmentation pattern |
Note: The exact retention time may vary depending on the specific instrument, column condition, and analytical method.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its unambiguous identification. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M+) and several fragment ions. The proposed fragmentation pattern of this compound involves the cleavage of the amide bond and fragmentation of the butyl side chain.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Figure 1: GC-MS Analysis Workflow for this compound.
Proposed Fragmentation Pathway of this compound
This diagram illustrates the logical relationship of the mass fragmentation of this compound upon electron ionization.
Caption: Figure 2: Proposed Mass Fragmentation Pathway of this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a robust method for the analysis of this compound. Adherence to the specified sample preparation and instrument parameters should yield reliable and reproducible results for the identification and quantification of this synthetic cannabinoid. Method validation should be performed in-house to ensure the method is suitable for its intended purpose. The provided workflow and fragmentation diagrams serve as visual aids to understand the analytical process and the underlying chemical principles.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. cfsre.org [cfsre.org]
- 3. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ADB-5’Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR [cfsre.org]
Application Notes and Protocols for the Quantification of ADB-BICA in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, 1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist that has emerged on the illicit drug market. As with many novel psychoactive substances (NPS), its use poses significant public health risks, necessitating robust and reliable analytical methods for its detection and quantification in biological specimens. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and selectivity.[1] The protocols outlined below are intended to guide researchers and forensic toxicologists in the development and validation of analytical methods for this compound.
Analytical Methodology
The quantification of this compound in biological matrices such as blood, urine, and hair is most effectively achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique allows for the sensitive and selective detection of the parent compound and its metabolites. Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. Common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For the analysis of urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave glucuronide conjugates of the metabolites.
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Protocols
Protocol 1: Quantification of this compound in Whole Blood
This protocol is based on a common protein precipitation method followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) (e.g., this compound-d5)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Whole blood samples
2. Sample Preparation:
-
To 100 µL of whole blood, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and the internal standard.
Protocol 2: Quantification of this compound and its Metabolites in Urine
This protocol includes an enzymatic hydrolysis step to detect glucuronidated metabolites.
1. Materials and Reagents:
-
This compound and metabolite standards
-
Internal Standard (IS)
-
β-glucuronidase from E. coli
-
Phosphate buffer (0.1 M, pH 7)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Urine samples
2. Sample Preparation:
-
To 1 mL of urine, add 50 µL of the internal standard working solution.
-
Add 1 mL of 0.1 M phosphate buffer (pH 7).
-
Add 20 µL of β-glucuronidase.
-
Incubate at 37°C for 1 hour.
-
Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode cation exchange).
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample.
-
Wash the cartridge with water and a low percentage of organic solvent.
-
Elute the analytes with an appropriate solvent (e.g., methanol with 2% formic acid).
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
Similar LC and MS conditions as described in Protocol 1 can be used. The MRM transitions will need to be optimized for the parent compound and its specific metabolites.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of synthetic cannabinoids, including this compound, in biological matrices. These values are indicative and should be established for each specific laboratory method.
Table 1: Method Validation Parameters for this compound in Whole Blood
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | |
| Accuracy (% Bias) | Within ±15% | |
| Precision (%RSD) | < 15% | |
| Recovery | > 70% |
Table 2: Method Validation Parameters for this compound and Metabolites in Urine
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | |
| Accuracy (% Bias) | Within ±20% | |
| Precision (%RSD) | < 20% | |
| Recovery | > 60% |
Metabolism and Signaling Pathway
This compound, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly located in the immune system. The metabolism of this compound is extensive and primarily occurs in the liver. The major metabolic pathways include N-dealkylation, amide hydrolysis, and hydroxylation of various parts of the molecule. The resulting metabolites are often conjugated with glucuronic acid before excretion in the urine.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantification of this compound in biological matrices. The use of LC-MS/MS is essential for achieving the required sensitivity and selectivity for the detection of this potent synthetic cannabinoid and its metabolites. Proper method development and validation are crucial to ensure the accuracy and reliability of the results, which are vital for both clinical and forensic applications. Researchers should stay updated on the emergence of new metabolites and adapt their methods accordingly.
References
Application Note: High-Throughput Screening of Adb-bica Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adb-bica is a synthetic cannabinoid of the indole-3-carboxamide class. Like many synthetic cannabinoids, it acts as an agonist at the cannabinoid receptors. The widespread emergence of such compounds necessitates a thorough understanding of their pharmacological and toxicological profiles. Assessing cytotoxicity is a critical first step in characterizing the potential adverse effects of new psychoactive substances and in the early stages of drug development.
This application note provides detailed protocols for three common, robust, and complementary cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay for cell metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.
General Mechanism of Action
Synthetic cannabinoids like this compound primarily exert their effects by acting as potent agonists for the cannabinoid receptors CB1 and CB2.[1] These are G-protein-coupled receptors that, upon activation, can modulate various downstream signaling cascades.[1] Activation of these receptors can influence cell survival and death pathways, including the PI3K/Akt (typically pro-survival) and MAPK/ERK (context-dependent) signaling pathways.[2] The cytotoxic effects of cannabinoids can be mediated by inducing apoptosis, a form of programmed cell death.[2][3]
Caption: General signaling pathway for cannabinoid receptor agonists.
Experimental Workflow Overview
The general workflow for assessing this compound cytotoxicity involves preparing the compound, seeding cells, treating the cells for a defined period, and then performing the specific assay to measure cell viability or death.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free for incubation step)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Data Analysis:
-
Corrected Absorbance = Absorbance (570nm) - Absorbance (background)
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.
Materials:
-
This compound treated cell cultures in a 96-well plate
-
LDH cytotoxicity detection kit (contains substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (10X, often included in kits) for maximum LDH release control
-
96-well flat-bottom assay plate
Procedure:
-
Prepare Controls: On the cell plate, designate wells for the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with vehicle control, plus 10 µL of 10X Lysis Buffer 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Sample Collection: After the incubation period with this compound, centrifuge the plate at ~300 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new flat-bottom 96-well assay plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.
-
Incubation: Incubate the assay plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Gently tap the plate to mix and measure the absorbance at 490 nm. Use a reference wavelength of ~680 nm to correct for background.
Data Analysis:
-
% Cytotoxicity = [(Absorbance of Treated Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate or T25 flask with this compound for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice, protected from light.
-
Flow Cytometry: Analyze the samples by flow cytometry as soon as possible. Be sure to include unstained, PI-only, and Annexin V-only controls for setting compensation and gates.
Data Interpretation: The results are typically displayed as a dot plot with four quadrants.
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Cells in early apoptosis.
-
Upper-Right (Annexin V+ / PI+): Cells in late apoptosis or post-apoptotic necrosis.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis, not apoptosis).
Caption: Interpretation of Annexin V / PI flow cytometry results.
Data Presentation
Quantitative data from cytotoxicity assays are often summarized to determine the concentration of a compound that inhibits a biological process by 50% (IC₅₀). This value is a key measure of a compound's potency.
Table 1: Example Cytotoxicity Profile of this compound in Various Cell Lines
(Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| Cell Line | Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | MTT | 48 | 25.4 |
| TR146 | Human Buccal Carcinoma | MTT | 48 | 18.9 |
| SH-SY5Y | Human Neuroblastoma | LDH | 24 | 32.1 |
| HepG2 | Human Hepatoma | MTT | 72 | 15.6 |
Application Notes & Troubleshooting
-
Solubility: Synthetic cannabinoids are often highly lipophilic. Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) and does not precipitate when diluted in culture medium. The final DMSO concentration in the culture should typically be ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
Assay Interference: Run cell-free controls (compound in medium without cells) to check if this compound directly reduces MTT or interferes with the LDH assay chemistry, which could lead to false results.
-
Complementary Assays: No single assay is definitive. Using assays that measure different endpoints (e.g., metabolic activity with MTT and membrane integrity with LDH) provides a more comprehensive and reliable assessment of cytotoxicity.
-
Cell Type Dependence: The cytotoxic effects of a compound can vary significantly between different cell lines. Testing on multiple cell lines relevant to the research question is recommended.
References
In Vivo Experimental Design for Adb-bica Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adb-bica, a synthetic cannabinoid, is a compound of interest in pharmacological research. Understanding its in vivo effects is crucial for elucidating its mechanism of action and potential toxicological profile. These application notes provide detailed protocols for the in vivo administration of this compound in a murine model, focusing on the assessment of its physiological and behavioral effects. The provided methodologies are based on established practices for evaluating synthetic cannabinoids.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of this compound in adult male C57BL/6 mice administered via intraperitoneal injection.
Table 1: Effect of this compound on Locomotor Activity
| Dose (mg/kg) | Total Distance Traveled (arbitrary units) | Observation Period |
| Vehicle Control | Baseline | 6 hours |
| 0.02 | No significant change from baseline | 6 hours |
| 0.1 | No significant change from baseline | 6 hours |
| 0.5 | No significant change from baseline | 6 hours |
Data synthesized from a comparative study which indicated this compound did not yield a reduction in total distance traveled by mice at the tested doses[1].
Table 2: Effect of this compound on Body Temperature
| Dose (mg/kg) | Change in Body Temperature (°C) | Observation Period |
| Vehicle Control | Baseline | 6 hours |
| 0.02 | No significant change from baseline | 6 hours |
| 0.1 | No significant change from baseline | 6 hours |
| 0.5 | No significant change from baseline | 6 hours |
Data synthesized from a study where this compound did not alter the body temperature of mice at the indicated doses[1].
Table 3: Analgesic Effect of this compound (Hot Plate Test)
| Dose (mg/kg) | Response Latency (seconds) |
| Vehicle Control | Baseline |
| 0.02 | No significant change from baseline |
| 0.1 | No significant change from baseline |
| 0.5 | No significant change from baseline |
Based on findings that this compound did not exhibit analgesic properties in the hot plate test[1][2].
Signaling Pathway
Synthetic cannabinoids typically exert their effects through the activation of the Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway initiated by CB1R activation.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of this compound.
Experimental Protocols
Animal Model and Husbandry
-
Species: Mus musculus (Mouse)
-
Strain: C57BL/6, male, adult[1].
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to experimentation.
This compound Formulation and Administration
-
Formulation: Dissolve this compound in a vehicle suitable for intraperitoneal injection. A common vehicle for cannabinoids is a mixture of ethanol, Kolliphor RH 40, and saline (e.g., in a 1:1:18 ratio). The final concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic administration in mice.
-
Dosage: Based on available literature, doses of 0.02, 0.1, and 0.5 mg/kg can be used to assess dose-dependent effects. A vehicle control group should always be included.
Assessment of Locomotor Activity (Open Field Test)
-
Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam detection or a video tracking system.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle via IP injection.
-
Immediately place the mouse in the center of the open field arena.
-
Record locomotor activity for a specified period (e.g., 60 minutes for acute effects, or up to 6 hours for extended observation).
-
The primary endpoint is the total distance traveled. Other parameters such as time spent in the center versus the periphery can also be analyzed to assess anxiety-like behavior.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
Measurement of Body Temperature
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for mice.
-
Procedure:
-
Gently restrain the mouse.
-
Lubricate the rectal probe with a non-irritating, water-soluble lubricant.
-
Insert the probe to a consistent depth (e.g., 2 cm) into the rectum to measure core body temperature.
-
Record the baseline temperature before drug administration.
-
Measure temperature at regular intervals post-injection (e.g., 30, 60, 120, 180, 240, 300, and 360 minutes) to determine the time course of any effect.
-
Assessment of Analgesia (Hot Plate Test)
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant, non-injurious temperature (e.g., 52-55°C).
-
Procedure:
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each mouse before drug administration. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle via IP injection.
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the hot plate and start a timer.
-
Record the latency to the first nociceptive response.
-
Remove the mouse from the hot plate immediately after the response or when the cut-off time is reached.
-
An increase in response latency compared to baseline and vehicle control indicates an analgesic effect.
-
Toxicity and Adverse Effects
Based on the available data, this compound did not produce significant cannabinoid-like effects or acute toxicity in mice at doses up to 0.5 mg/kg. However, synthetic cannabinoids as a class have been associated with a range of adverse effects, including tachycardia, seizures, and neuropsychiatric symptoms. Researchers should be aware of the potential for unexpected toxicity, especially at higher doses or with chronic administration. Close monitoring of the animals for any signs of distress is essential.
Disclaimer
This document is intended for informational purposes only and should be used by qualified researchers in a controlled laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with an approved protocol from an Institutional Animal Care and Use Committee (IACUC).
References
High-Resolution Mass Spectrometry for the Detection of ADB-BICA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a potent synthetic cannabinoid that has emerged on the illicit drug market. As with many novel psychoactive substances, its detection and quantification in biological matrices are crucial for clinical and forensic toxicology, as well as for understanding its pharmacology and metabolism in drug development. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers the sensitivity and specificity required for the unambiguous identification and quantification of this compound and its metabolites. This document provides detailed application notes and protocols for the detection of this compound using LC-HRMS.
Principles and Applications
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions for parent drugs and their metabolites. This capability is invaluable for identifying unknown compounds and differentiating between isobaric interferences. When coupled with liquid chromatography, complex biological samples can be effectively separated prior to mass analysis, enhancing sensitivity and reducing matrix effects.
The primary applications of HRMS for this compound detection include:
-
Forensic Toxicology: Identification and quantification of this compound and its metabolites in biological samples (e.g., urine, whole blood, hair) from suspected intoxication cases.
-
Clinical Diagnostics: Confirmation of exposure to synthetic cannabinoids for diagnostic and treatment purposes.
-
Drug Metabolism Studies: Elucidation of metabolic pathways of this compound by identifying its phase I and phase II metabolites in in vitro and in vivo models.
-
Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. Below are recommended protocols for urine and whole blood matrices.
1.1. Urine Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from a method for the simultaneous analysis of 19 novel synthetic cannabinoids in urine.[1]
-
Materials:
-
Styre Screen® HLD SPE Cartridges
-
pH 6 phosphate buffer (0.1M)
-
Methanol (MeOH)
-
Deionized (DI) Water
-
Acetonitrile (ACN)
-
Formic Acid
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
-
Procedure:
-
To 1 mL of urine, add 1 mL of pH 6 phosphate buffer and the internal standard.
-
Vortex the sample briefly.
-
Condition SPE Cartridge:
-
Add 1 x 1 mL of MeOH.
-
Add 1 x 1 mL of DI H2O.
-
-
Apply Sample:
-
Load the prepared urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Wash Cartridge:
-
Add 1 x 2 mL of DI H2O.
-
Add 1 x 2 mL of 20:80 ACN:H2O (v/v) containing 1% Formic Acid.
-
-
Dry Cartridge:
-
Dry the cartridge under full vacuum or pressure for 5 minutes.
-
-
Elute Analyte:
-
Elute with 2 x 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
1.2. Whole Blood Sample Preparation (Protein Precipitation)
This protocol is a general and effective method for the extraction of synthetic cannabinoids from whole blood.
-
Materials:
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
-
Procedure:
-
To 250 µL of whole blood, add the internal standard.
-
Add 750 µL of ice-cold ACN to precipitate proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-HRMS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) coupled to a UHPLC system.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan with data-dependent MS2 (ddMS2) or parallel reaction monitoring (PRM).
-
Full Scan Resolution: 70,000.
-
MS2 Resolution: 17,500.
-
Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV).
-
Mass Range: m/z 100-600.
-
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of this compound and a structurally similar compound, 5F-ADBICA, in biological matrices. These values can serve as a benchmark for method development and validation.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound | Urine | SPE-LC-MS/MS | - | - | 88 | [1] |
| 5F-ADBICA | Whole Blood | LC/MS-MS | 0.01 | 0.03 | 77.4 - 97.3 | [2] |
| 5F-ADBICA | Urine | LC/MS-MS | 0.12 | 0.36 | 77.4 - 97.3 | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
In Vitro Metabolism of this compound
Studies using human liver microsomes have identified several phase I metabolites of this compound. The primary metabolic pathways include N-dealkylation and amide hydrolysis.[3] Identifying these metabolites is crucial for confirming this compound consumption, as the parent compound may be rapidly metabolized and present at low concentrations in biological samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like this compound act as agonists at the cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Caption: Simplified CB1 receptor signaling pathway.
Conclusion
High-resolution mass spectrometry is a powerful tool for the detection and quantification of this compound and its metabolites in various biological matrices. The provided protocols offer a starting point for laboratories to develop and validate their own methods. The high accuracy and sensitivity of HRMS are essential for addressing the challenges posed by the ever-evolving landscape of novel psychoactive substances. Further research into the metabolism and pharmacokinetics of this compound will continue to refine these analytical approaches and enhance their forensic and clinical utility.
References
Application Notes and Protocols for the Forensic Identification of ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the forensic identification techniques for ADB-BICA (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide), a potent synthetic cannabinoid. The following sections detail the analytical methodologies, metabolic profiling, and suggested protocols for the unambiguous identification of this compound and its biomarkers in forensic casework.
Analytical Characterization of this compound
The definitive identification of this compound in seized materials is typically achieved through a combination of chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS) are powerful tools for this purpose.[1] Additionally, Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can provide further structural confirmation.[1]
Mass Spectrometry Data
Mass spectrometry provides characteristic fragmentation patterns that serve as a fingerprint for the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent compound and its fragments.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | C₂₃H₂₇N₄O₂⁺ | 391.2129 | 391.2128 | -0.3 |
| Characteristic Fragment Ions | ||||
| C₂₂H₂₄N₃O₂⁺ | 362.1863 | 362.1863 | 0.0 | |
| C₂₀H₂₀N₃O⁺ | 318.1601 | 318.1601 | 0.0 | |
| C₁₆H₁₂N₂O⁺ | 248.0944 | 248.0944 | 0.0 | |
| C₉H₉⁺ | 117.0704 | 117.0704 | 0.0 | |
| C₇H₇⁺ | 91.0548 | 91.0548 | 0.0 |
Data synthesized from published fragmentation patterns.
Metabolic Profiling of this compound
Understanding the metabolism of this compound is critical for forensic toxicologists, as parent compounds are often extensively metabolized and may not be detectable in biological samples like urine.[2] In-vitro studies using human liver microsomes (HLMs) are employed to identify the major metabolic pathways and resultant biomarkers.[2]
The primary metabolic transformations for this compound include:
-
Hydroxylation: Addition of a hydroxyl group, primarily on the benzyl and indole moieties.
-
Amide Hydrolysis: Cleavage of the amide bond.[2]
-
N-Dealkylation: Removal of the benzyl group.
-
Dehydrogenation: Removal of hydrogen atoms.
These metabolic pathways result in a series of phase I metabolites that can be targeted for detection in biological fluids.
Recommended Biomarkers
Based on in-vitro metabolism studies, the following metabolites are recommended as biomarkers for confirming this compound consumption:
-
Hydroxylated metabolites: These are often abundant and provide strong evidence of consumption.
-
Amide hydrolysis metabolite: The resulting carboxylic acid is a key indicator.
The detection of a combination of these metabolites provides a high degree of confidence in the identification.
Experimental Protocols
The following protocols are generalized methodologies for the extraction and analysis of this compound and its metabolites from biological matrices. It is essential to validate these methods in-house and use appropriate certified reference materials.
Protocol 1: Extraction of this compound and Metabolites from Urine
This protocol describes a solid-phase extraction (SPE) method suitable for cleaning up urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine sample
-
Internal standard (e.g., this compound-d5)
-
β-glucuronidase from E. coli
-
Phosphate buffer (0.1 M, pH 7)
-
SPE cartridges (mixed-mode cation exchange)
-
Methanol, Acetonitrile, Ethyl Acetate, Ammonium Hydroxide
-
Centrifuge
-
Evaporator
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of phosphate buffer.
-
For the detection of glucuronidated metabolites, add β-glucuronidase and incubate at 37°C for 1-2 hours.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-QTOF-MS Analysis
This protocol outlines the parameters for the analysis of this compound and its metabolites using a liquid chromatography-quadrupole-time-of-flight mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Quadrupole-Time-of-Flight (QTOF) Mass Spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, holding for 2-3 minutes, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS)
-
Mass Range: m/z 50 - 600
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the forensic analysis of this compound from biological samples.
Caption: General workflow for the forensic analysis of this compound.
Metabolic Pathway of this compound
This diagram outlines the primary metabolic pathways of this compound based on in-vitro studies.
Caption: Primary metabolic pathways of this compound.
References
Application Notes: Radioligand Binding Assay for ADB-BICA
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADB-BICA is a synthetic cannabinoid that has been identified in forensic samples. As with other novel psychoactive substances, a thorough understanding of its pharmacological profile is crucial for both clinical and forensic purposes. Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand, such as this compound, for a specific receptor.[1][2][3][4] This application note provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the human cannabinoid receptors CB1 and CB2.
Synthetic cannabinoids like this compound are known to act as agonists at the cannabinoid receptors, primarily CB1 and CB2.[5] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily located in the periphery and is involved in immune function. The binding affinity of a compound for these receptors is a key determinant of its potency and potential physiological effects.
Principle of the Assay
This protocol describes a competitive binding assay, where the unlabeled test compound (this compound) competes with a radiolabeled ligand for binding to the CB1 or CB2 receptor. By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀), the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity.
Quantitative Data Summary
The following table summarizes hypothetical binding affinity data for this compound at human CB1 and CB2 receptors, which could be obtained using the protocol described below. For comparison, data for other relevant cannabinoids are also included.
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| This compound | hCB1 | Radioligand Binding | Kᵢ | (To be determined) |
| This compound | hCB2 | Radioligand Binding | Kᵢ | (To be determined) |
| ADB-BINACA | hCB1 | Radioligand Binding | Kᵢ | 0.33 |
| ADB-FUBICA | hCB1 | Functional Assay | EC₅₀ | 2.6 |
| ADB-FUBICA | hCB2 | Functional Assay | EC₅₀ | 3.0 |
| Δ⁹-THC | hCB1 | Radioligand Binding | Kᵢ | ~40 |
| Δ⁹-THC | hCB2 | Radioligand Binding | Kᵢ | ~3 |
Note: The Kᵢ and EC₅₀ values can vary depending on the specific experimental conditions, radioligand used, and cell line expressing the receptors.
Experimental Protocol
Materials
-
Receptor Source: Commercially available membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: A high-affinity cannabinoid receptor radioligand such as [³H]CP 55,940 or [³H]WIN 55,212-2.
-
Test Compound: this compound (analytical reference standard).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Deep-well 96-well plates.
-
Scintillation Counter.
-
DMSO for stock solution preparation.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its dissociation constant (Kᵈ). The Kᵈ should be determined from saturation binding experiments.
-
-
Membrane Preparation:
-
Thaw the receptor membrane preparations on ice.
-
Dilute the membranes in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio. The optimal protein concentration should be determined empirically but is often in the range of 5-20 µg of protein per well.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format with a final volume of 200 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted radioligand, and 100 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM WIN 55,212-2), 50 µL of diluted radioligand, and 100 µL of diluted membrane preparation.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of diluted radioligand, and 100 µL of diluted membrane preparation.
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
-
Calculate the Inhibition Constant (Kᵢ):
-
Use the Cheng-Prusoff equation to calculate the Kᵢ value from the IC₅₀: Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᵈ is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Cannabinoid Receptor Signaling Pathway
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for cannabinoid receptors using a radioligand binding assay. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for understanding the pharmacological profile of this and other novel synthetic cannabinoids. The data generated from these assays are critical for structure-activity relationship studies, toxicological assessments, and the development of potential therapeutic interventions.
References
- 1. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating ADB-BICA Dependence in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing animal models to study the dependence potential of ADB-BICA, a synthetic cannabinoid. The protocols outlined below are based on established methodologies for other synthetic cannabinoids and serve as a framework for investigating the rewarding, reinforcing, and withdrawal effects of this compound.
Introduction to this compound and the Challenge of Modeling its Dependence
This compound (ADB-BUTINACA) is a potent synthetic cannabinoid receptor agonist. However, initial studies have presented a complex picture of its in vivo effects. A comparative study in mice revealed that, unlike other tested synthetic cannabinoids such as ADB-BINACA, this compound did not induce significant hypolocomotive or hypothermic effects at the tested doses[1][2][3][4]. These effects are often indicative of cannabinoid activity and are used to establish dose-response relationships for further behavioral studies.
This lack of a clear in vivo cannabimimetic effect in some standard assays suggests that establishing an animal model of this compound dependence may require careful consideration of the dose, route of administration, and specific behavioral paradigms. The following protocols are designed to provide a systematic approach to evaluating the dependence potential of this compound, drawing from successful models established for other synthetic cannabinoids.
Key Behavioral Paradigms for Assessing Dependence
The development of a drug dependence model typically involves three key stages of assessment:
-
Rewarding Effects: Assessed using the Conditioned Place Preference (CPP) paradigm.
-
Reinforcing Effects: Evaluated through intravenous self-administration (IVSA) studies.
-
Withdrawal Syndrome: Characterized by observing behavioral and physiological signs following cessation of chronic drug administration, which can be spontaneous or precipitated by a CB1 receptor antagonist.
The following sections provide detailed protocols for each of these paradigms, adapted for the investigation of this compound.
Protocol 1: Conditioned Place Preference (CPP) for Assessing Rewarding Effects
The CPP paradigm is a standard preclinical model used to evaluate the motivational effects of drugs[5]. It is based on the principle of classical conditioning, where the rewarding properties of a drug are associated with a specific environment.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for a Conditioned Place Preference experiment.
Methodology
-
Apparatus: A standard three-compartment CPP box with distinct visual and tactile cues in the two larger compartments, separated by a smaller neutral area.
-
Animals: Male and female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), housed individually.
-
Pre-Conditioning (Day 1):
-
Place the animal in the central compartment and allow free exploration of all three compartments for 15-20 minutes.
-
Record the time spent in each of the two larger compartments to determine baseline preference. An unbiased design is achieved if animals show no strong preference for either side. If a preference is observed, the drug should be paired with the initially non-preferred compartment.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating daily injections of this compound and vehicle.
-
Drug Days (e.g., 2, 4, 6, 8): Administer this compound (suggested starting doses: 0.1, 0.5, 1.0 mg/kg, intraperitoneally) and immediately confine the animal to one of the compartments for 30 minutes.
-
Vehicle Days (e.g., 3, 5, 7, 9): Administer the vehicle solution and confine the animal to the opposite compartment for 30 minutes.
-
-
Post-Conditioning Test (Day 10):
-
Place the animal in the central compartment with free access to all compartments, in a drug-free state.
-
Record the time spent in each compartment over a 15-20 minute session.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding effects.
Protocol 2: Intravenous Self-Administration (IVSA) for Assessing Reinforcing Effects
IVSA is the gold standard for modeling drug-taking behavior in animals, as it demonstrates that the drug can act as a positive reinforcer.
Experimental Workflow for Intravenous Self-Administration
Caption: Workflow for an Intravenous Self-Administration experiment.
Methodology
-
Surgical Preparation:
-
Anesthetize the animal (rat or mouse) and surgically implant a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to an exit point on the back.
-
Allow 5-7 days for recovery.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a cue light above the active lever.
-
Acquisition of Self-Administration:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours/day).
-
Initially, train on a Fixed Ratio 1 (FR1) schedule, where each press on the active lever results in a single intravenous infusion of this compound (suggested starting dose: 0.01-0.1 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., cue light).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Acquisition is typically achieved when the number of infusions per session stabilizes and there is a clear discrimination between the active and inactive levers.
-
-
Dose-Response Evaluation: Once a stable baseline of responding is established, different doses of this compound are tested to generate a dose-response curve.
-
Motivation Assessment (Progressive Ratio Schedule):
-
To assess the motivation to take the drug, switch to a progressive ratio (PR) schedule of reinforcement.
-
In a PR schedule, the number of lever presses required to receive an infusion increases after each successful infusion.
-
The "breakpoint" is the highest number of presses an animal will complete for a single infusion and is a measure of the reinforcing strength of the drug.
-
Protocol 3: Assessment of Withdrawal Syndrome
Chronic administration of a drug of abuse can lead to physical dependence, characterized by a withdrawal syndrome upon cessation of use.
Methodology for Precipitated Withdrawal
-
Chronic Drug Administration:
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Administer this compound to mice or rats twice daily for 5-7 consecutive days. The dose should be one that is found to be behaviorally active in either the CPP or IVSA paradigm. If no such data is available, a starting dose of 1.0 mg/kg can be used, based on protocols for other synthetic cannabinoids.
-
-
Precipitated Withdrawal:
-
Two hours after the final this compound injection on the last day, administer a CB1 receptor antagonist, such as rimonabant (e.g., 1-10 mg/kg, i.p.).
-
Immediately after the antagonist injection, place the animal in a clear observation chamber.
-
-
Observation of Withdrawal Signs:
-
For the next 30-60 minutes, observe and score the frequency and/or severity of somatic withdrawal signs. These can include:
-
Front paw tremors
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Head shakes
-
"Wet dog" shakes
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Scratching
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Increased grooming
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Abnormal posture or motor activity
-
-
-
Data Analysis: A significant increase in the withdrawal scores in animals chronically treated with this compound compared to vehicle-treated controls following antagonist administration indicates the presence of physical dependence.
Quantitative Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the described experiments.
Table 1: Conditioned Place Preference - Time Spent in Drug-Paired Compartment (Seconds)
| Treatment Group | Pre-Test (Mean ± SEM) | Post-Test (Mean ± SEM) |
| Vehicle | ||
| This compound (0.1 mg/kg) | ||
| This compound (0.5 mg/kg) | ||
| This compound (1.0 mg/kg) |
Table 2: Intravenous Self-Administration - Active Lever Presses (Mean ± SEM)
| Session Day | Vehicle | This compound (0.01 mg/kg/inf) | This compound (0.05 mg/kg/inf) |
| 1 | |||
| 5 | |||
| 10 |
Table 3: Progressive Ratio - Breakpoint (Mean ± SEM)
| Treatment Group | Breakpoint (Lever Presses) |
| Vehicle | |
| This compound (Optimal Reinforcing Dose) |
Table 4: Precipitated Withdrawal - Somatic Signs (Mean Score ± SEM)
| Chronic Treatment | Precipitating Agent | Paw Tremors | Head Shakes | Wet Dog Shakes |
| Vehicle | Rimonabant | |||
| This compound | Rimonabant |
Signaling Pathways
The primary mechanism of action for synthetic cannabinoids is the activation of the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor. Understanding the downstream signaling is crucial for elucidating the neurobiological basis of dependence.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway activated by this compound.
Activation of the CB1 receptor by this compound is expected to initiate a cascade of intracellular events, primarily through the Gi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (activation of potassium channels and inhibition of calcium channels), and activation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events collectively reduce neuronal excitability and lead to long-term changes in gene expression that may underlie the development of tolerance and dependence.
Conclusion
While initial in vivo studies on this compound have yielded unexpected results, the protocols detailed in these application notes provide a robust framework for a more thorough investigation of its dependence potential. By systematically applying the conditioned place preference, intravenous self-administration, and withdrawal assessment paradigms, researchers can elucidate the rewarding, reinforcing, and dependence-producing effects of this compound. This information is critical for both understanding the basic pharmacology of this compound and for the development of potential therapeutic interventions for synthetic cannabinoid use disorders.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study | Semantic Scholar [semanticscholar.org]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adb-bica Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Adb-bica for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a synthetic cannabinoid that is structurally classified as an analytical reference standard.[1] Like many synthetic cannabinoids, this compound is a lipophilic (fat-soluble) molecule. This property presents a significant challenge in aqueous-based in vitro environments, such as cell culture media, leading to poor solubility and potential precipitation.[2] Inaccurate concentrations due to precipitation can lead to unreliable and misleading experimental results.
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective solvent for dissolving this compound.[1] Other organic solvents like Dimethylformamide (DMF) and ethanol can also be used.[1] For experiments involving aqueous buffers, a mixture of DMSO and Phosphate-Buffered Saline (PBS) can be utilized, though solubility is significantly reduced.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept to a minimum, typically at or below 0.5%. It is crucial to determine the DMSO tolerance of your specific cell line.
Q4: Can I use surfactants to improve this compound solubility?
Yes, non-ionic surfactants like Tween 80 can be used to improve the solubility of poorly water-soluble compounds like synthetic cannabinoids. In one study, a solution of DMSO, Tween 80, and saline was used to administer this compound in vivo, a technique that can be adapted for in vitro use. It is important to note that surfactants themselves can have biological effects, so appropriate vehicle controls are essential.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue: I'm observing precipitation of this compound after adding it to my cell culture medium.
This is a common issue due to the lipophilic nature of this compound. Here are several troubleshooting steps to address this problem:
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Symptom: Visible crystals, cloudiness, or a film in the culture wells after the addition of this compound.
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Possible Cause 1: The concentration of this compound exceeds its solubility limit in the aqueous medium.
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Solution: Prepare fresh dilutions of your this compound stock solution immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. When preparing working solutions, add the cell culture medium drop-wise to the DMSO stock solution while gently vortexing to facilitate mixing and prevent immediate precipitation.
-
-
Possible Cause 2: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
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Solution: While keeping the final DMSO concentration below cytotoxic levels (generally ≤ 0.5%), ensure you are not over-diluting the initial stock in a single step. A serial dilution approach can be beneficial.
-
-
Possible Cause 3: Insufficient protein in the medium to aid in solubilization.
-
Solution: If your experimental design allows, use a serum-containing medium. Serum proteins, such as albumin, can bind to lipophilic compounds and help keep them in solution.
-
-
Possible Cause 4: The stock solution was not properly prepared or has been stored improperly.
-
Solution: Ensure your this compound is fully dissolved in the initial stock solution. Gentle warming to 37°C or sonication can aid in dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
-
Quantitative Data: this compound Solubility
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 5 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| Ethanol | 2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (crystalline solid)
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Dimethyl Sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Calibrated micropipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
-
-
Procedure:
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Bring the this compound powder and DMSO to room temperature.
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In a sterile microcentrifuge tube, weigh the desired amount of this compound.
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Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
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Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
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If necessary, sonicate the tube for 5-10 minutes or gently warm it at 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: CB1 Receptor Binding Assay (Competitive Binding)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Materials:
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Cell membranes expressing the human CB1 receptor
-
This compound
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Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist)
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96-well microplate
-
Scintillation counter and scintillation fluid
-
-
Procedure:
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Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to designated wells:
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Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.
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Non-specific Binding: Assay buffer, radiolabeled ligand, non-specific binding control, and cell membranes.
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Competitive Binding: Assay buffer, radiolabeled ligand, serially diluted this compound, and cell membranes.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
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Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Quantify the bound radioactivity using a scintillation counter.
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Analyze the data to determine the Ki of this compound for the CB1 receptor.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Adb-bica chromatographic peak tailing solutions
Welcome to the technical support center for the chromatographic analysis of ADB-BICA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on chromatographic peak tailing.
Troubleshooting Guide: this compound Chromatographic Peak Tailing
Peak tailing is a common issue in the liquid chromatography analysis of synthetic cannabinoids like this compound, which can compromise the accuracy and reproducibility of results.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Step 1: Initial Assessment and Diagnosis
The first step in troubleshooting is to characterize the peak tailing and identify potential causes.
Common Causes of Peak Tailing:
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Chemical Interactions: Secondary interactions between the analyte and the stationary phase are a primary cause of peak tailing. For basic compounds like many synthetic cannabinoids, interactions with acidic residual silanol groups on silica-based columns are a frequent issue.[2]
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Column Issues: Column degradation, contamination, or improper packing can lead to asymmetrical peaks.
-
Mobile Phase Mismatch: An inappropriate mobile phase pH or buffer concentration can lead to poor peak shape.
-
System and Hardware Issues: Extra-column dead volume, leaking fittings, or a blocked frit can cause peak distortion.[3]
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Sample-Related Problems: High sample concentration (overload) or a mismatch between the sample solvent and the mobile phase can also result in tailing peaks.[1]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting this compound peak tailing.
Step 2: Experimental Protocols for Troubleshooting
The following protocols are designed to systematically address the common causes of peak tailing.
Protocol 1: Mobile Phase Optimization
The composition of the mobile phase plays a critical role in achieving symmetrical peak shapes.
-
Objective: To mitigate secondary silanol interactions by adjusting the mobile phase pH and incorporating additives.
-
Methodology:
-
Initial Mobile Phase: A common mobile phase for synthetic cannabinoid analysis consists of a gradient of acetonitrile and water, often with a formic acid additive.
-
pH Adjustment: Since this compound is a basic compound, lowering the mobile phase pH (e.g., to pH ≤ 3) can suppress the ionization of residual silanol groups on the column, thereby reducing peak tailing.
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Additive Incorporation: The addition of a competing base, such as triethylamine (TEA), can help to mask the active silanol sites. However, for LC-MS applications, volatile buffers like ammonium formate are preferred. Adding a small concentration of ammonium formate (e.g., 5-10 mM) to the mobile phase can significantly improve peak shape without compromising MS sensitivity.
-
-
Expected Outcome: A noticeable improvement in peak symmetry (reduced tailing factor).
Protocol 2: Column Evaluation and Selection
The choice of the stationary phase is crucial for good chromatography.
-
Objective: To determine if the column is the source of peak tailing and to select a more suitable column chemistry if necessary.
-
Methodology:
-
Column Conditioning: Before use, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any contaminants.
-
Performance Check: Inject a well-characterized standard compound to assess the column's efficiency and peak shape.
-
Alternative Column Chemistries: If tailing persists with a standard C18 column, consider using a column with a different stationary phase. Modern "Type B" silica columns with low silanol activity or columns with alternative chemistries (e.g., biphenyl) can provide better peak shapes for basic compounds.
-
-
Expected Outcome: A significant reduction in peak tailing and improved resolution.
Protocol 3: Sample Preparation and Injection Optimization
The sample itself can be a source of peak distortion.
-
Objective: To minimize peak tailing caused by the sample solvent or concentration.
-
Methodology:
-
Solvent Matching: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
-
Concentration Adjustment: High concentrations of the analyte can overload the column, leading to peak fronting or tailing. If overloading is suspected, dilute the sample and reinject.
-
-
Expected Outcome: Improved peak shape, especially at lower concentrations.
Quantitative Data Summary
The following table summarizes the impact of mobile phase additives on the peak tailing factor (Tf) for a representative basic compound. A tailing factor close to 1 indicates a symmetrical peak.
| Mobile Phase Additive | Concentration | Typical Tailing Factor (Tf) |
| None (Acetonitrile/Water) | - | > 2.0 |
| Formic Acid | 0.1% | 1.5 - 1.8 |
| Ammonium Formate | 10 mM | 1.1 - 1.3 |
| Triethylamine (for HPLC-UV) | 20 mM | < 1.2 |
Note: Data is illustrative and may vary depending on the specific analytical conditions and column used.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for basic compounds like this compound is the interaction with residual acidic silanol groups on the surface of silica-based HPLC columns. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Adjusting the mobile phase to a low pH (typically between 2.5 and 3.5) can significantly improve the peak shape of basic analytes like this compound. At a lower pH, the acidic silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated basic analyte, leading to more symmetrical peaks.
Q3: Can the sample solvent cause peak tailing?
A3: Yes, the composition of the sample solvent is critical. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase at the time of injection, it can cause band broadening and peak distortion, including tailing. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe a persistent loss of resolution, a significant increase in backpressure that cannot be resolved by washing, or consistently poor peak shapes (including tailing) for all analytes, even after troubleshooting the mobile phase and sample conditions.
Q5: What is the role of a guard column in preventing peak tailing?
A5: A guard column is a short, disposable column installed before the main analytical column. Its primary role is to protect the analytical column from strongly retained or particulate matter in the sample, which can cause contamination and lead to peak tailing and other chromatographic problems. While it doesn't directly address secondary interactions, it helps maintain the performance and extends the lifetime of the analytical column.
Signaling Pathway of Synthetic Cannabinoids
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. The following diagram illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.
Caption: Synthetic cannabinoid signaling via CB1/CB2 receptors.
References
Technical Support Center: Optimizing Adb-bica Extraction from Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Adb-bica from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from complex samples like blood, urine, or tissue?
A1: The primary challenges include:
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Low concentrations: this compound and its metabolites are often present at very low levels (ng/mL or pg/mL), requiring sensitive extraction and analytical methods.
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High protein binding: Similar to other synthetic cannabinoids, this compound may exhibit significant binding to plasma proteins, which can reduce extraction efficiency.
-
Matrix effects: Co-extracted endogenous substances (e.g., lipids, salts, proteins) from complex matrices can interfere with the ionization of this compound during LC-MS/MS analysis, leading to ion suppression or enhancement and affecting accuracy.[1][2]
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Rapid metabolism: this compound is extensively metabolized in the body. Therefore, in addition to the parent compound, it is crucial to target its major metabolites, such as the dihydrodiol metabolite, which is predominant in urine, for a reliable confirmation of intake.[2]
-
Analyte stability: The stability of this compound and its metabolites during sample collection, storage, and extraction is a critical consideration to prevent degradation and ensure accurate quantification.
Q2: Which extraction method is best for this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS?
A2: The choice of extraction method depends on the sample matrix, the desired level of cleanliness, throughput requirements, and available resources.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing matrix interferences, leading to higher sensitivity and less instrument contamination. It is highly selective but can be more time-consuming and costly.[3]
-
Liquid-Liquid Extraction (LLE): A conventional and widely used method that is effective for a broad range of analytes. It is relatively inexpensive but can be labor-intensive, prone to emulsion formation, and may result in less clean extracts compared to SPE.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A simple and rapid method that combines salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is a good option for high-throughput screening but may require optimization to achieve the desired level of cleanup for complex matrices.[4]
Q3: What are the key parameters to optimize for each extraction method?
A3:
-
For SPE: The choice of sorbent (e.g., C18, mixed-mode), conditioning and equilibration solvents, sample loading conditions (pH, flow rate), wash solvent composition and volume, and elution solvent composition and volume are critical.
-
For LLE: The selection of an appropriate extraction solvent (immiscible with the sample matrix), pH of the aqueous phase, solvent-to-sample ratio, mixing time and intensity, and the use of salting-out agents are key parameters.
-
For QuEChERS: The type and amount of extraction salts and d-SPE sorbents, the volume of the organic solvent (typically acetonitrile), and the sample-to-solvent ratio need to be optimized.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Sorbent not properly conditioned or has dried out. | Ensure the sorbent bed is fully wetted by passing the conditioning and equilibration solvents through the cartridge without letting it dry before loading the sample. |
| Inappropriate sorbent selection. | Select a sorbent with a suitable stationary phase for this compound (e.g., reversed-phase C18 or a polymer-based sorbent). | |
| Sample pH not optimal for retention. | Adjust the sample pH to ensure this compound is in a neutral form for better retention on a reversed-phase sorbent. | |
| Wash solvent is too strong and eluting the analyte. | Use a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without eluting this compound. | |
| Elution solvent is too weak to fully recover the analyte. | Increase the strength of the elution solvent (e.g., higher percentage of a stronger organic solvent like methanol or acetonitrile) or use a different solvent. Ensure the elution volume is sufficient. | |
| Poor Reproducibility | Inconsistent flow rates during sample loading, washing, or elution. | Use a vacuum manifold or a positive pressure manifold to maintain consistent flow rates across all samples. |
| Variability in sample pH. | Ensure consistent pH adjustment of all samples and standards. | |
| Cartridge-to-cartridge variability. | Use high-quality SPE cartridges from a reputable supplier. | |
| High Matrix Effects | Inadequate removal of interfering compounds. | Optimize the wash step by using a solvent that effectively removes matrix components without affecting analyte recovery. |
| Co-elution of matrix components with the analyte. | Consider using a different SPE sorbent with a different selectivity or a more rigorous cleanup step (e.g., tandem SPE). |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction solvent. | Select a solvent with high affinity for this compound and low solubility in the aqueous phase (e.g., ethyl acetate, hexane-ethyl acetate mixture). |
| Suboptimal pH of the aqueous phase. | Adjust the pH of the sample to suppress the ionization of this compound, thereby increasing its partitioning into the organic solvent. | |
| Insufficient mixing or extraction time. | Increase the vortexing or shaking time to ensure adequate contact between the two phases. | |
| Incomplete phase separation. | Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. | |
| Emulsion Formation | Vigorous shaking or vortexing. | Gently rock or invert the extraction tube instead of vigorous shaking. |
| High concentration of lipids or proteins in the sample. | Add a small amount of a salting-out agent (e.g., sodium chloride) to the aqueous phase. Centrifugation at a higher speed can also help break the emulsion. | |
| Contaminated Extract | Co-extraction of interfering substances. | Perform a back-extraction by transferring the organic phase to a fresh tube and extracting with a clean aqueous solution at a different pH to remove impurities. |
| Use of non-high-purity solvents. | Use HPLC-grade or higher purity solvents to avoid introducing contaminants. |
QuEChERS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete extraction from the sample matrix. | Ensure the sample is thoroughly homogenized and has sufficient contact time with the extraction solvent. For dry samples, adding water before extraction can improve efficiency. |
| Analyte loss during the d-SPE cleanup step. | The chosen d-SPE sorbent may be too strong and is retaining this compound. Reduce the amount of sorbent or use a less retentive one. | |
| Inefficient salting-out effect. | Ensure the correct type and amount of salting-out salts are used to achieve proper phase separation. | |
| High Matrix Effects | Insufficient cleanup during the d-SPE step. | Increase the amount of d-SPE sorbent or use a combination of sorbents (e.g., C18 and PSA) to remove a wider range of interferences. |
| Co-extraction of matrix components with acetonitrile. | Optimize the type of extraction salts used. For example, using acetate buffering can be beneficial for some analytes. | |
| Poor Reproducibility | Inconsistent shaking or vortexing. | Standardize the mixing time and intensity for all samples. |
| Incomplete transfer of the supernatant after centrifugation. | Carefully transfer the acetonitrile layer without disturbing the salt and sample pellet. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound and Similar Synthetic Cannabinoids
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | LOD/LOQ | Reference |
| SPE (OASIS HLB) | Blood, Urine | ADB-BUTINACA | 87 - 90% | LOD: 0.60 ng/mL (Blood), 0.63 ng/mL (Urine) | |
| SPE (Supel-Select HLB) | Oral Fluid | MDMB-4en-PINACA | 73 - 96% | LOQ: 2.3 µg/L | |
| LLE (Ethyl Acetate) | Urine | ADB-BUTINACA, ADB-FUBINACA | >70% | LOQ: 0.1 - 1 ng/mL | |
| SLE (ISOLUTE® SLE+) | Whole Blood | 12 Synthetic Cannabinoids | >60% | Not specified | |
| QuEChERS | Urine | 5F-ADB | Good recovery (specific % not stated) | LOQ: 1.1 ng/mL |
Note: Data for this compound is limited; therefore, data for the closely related analogue ADB-BUTINACA and other synthetic cannabinoids are included for comparison.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Whole Blood
This protocol is adapted from a validated method for ADB-BUTINACA in blood.
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Sample Pre-treatment:
-
To 1 mL of whole blood, add an appropriate internal standard.
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Add 2 mL of acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use an Oasis HLB SPE cartridge (or equivalent).
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
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Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
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Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
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Elute this compound and its metabolites with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound Metabolites from Urine
This protocol is adapted from a validated method for synthetic cannabinoids in urine.
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Enzymatic Hydrolysis (for glucuronidated metabolites):
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To 400 µL of urine in a glass tube, add an appropriate internal standard.
-
Add 20 µL of β-glucuronidase solution.
-
Incubate at 37°C for 1 hour to hydrolyze the glucuronide conjugates.
-
-
Extraction:
-
Add 700 µL of ethyl acetate to the hydrolyzed urine sample.
-
Vortex for 2 minutes.
-
Centrifuge at 3500 rpm for 5 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 3: QuEChERS Extraction of this compound from Tissue
This protocol is a general approach for cannabinoids in complex matrices and should be optimized for specific tissue types.
-
Sample Homogenization:
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Homogenize 1 g of tissue with 5 mL of water.
-
-
Extraction:
-
Transfer the homogenate to a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for direct injection or evaporate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Workflow for optimizing this compound extraction.
Caption: Simplified CB1 receptor signaling pathway for this compound.
References
Preventing Adb-bica degradation during sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Adb-bica during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound and similar synthetic cannabinoids involve metabolic transformations. The most common pathways include amide hydrolysis, hydroxylation, and N-dealkylation.[1][2][3] Amide hydrolysis, in particular, has been noted as a significant degradation route, even occurring in the absence of metabolic enzymes, suggesting inherent chemical instability of the amide bond under certain conditions.[3]
Q2: What are the major metabolites of this compound I should be aware of?
A2: Six metabolites of this compound have been identified in studies using human liver microsomes.[4] The main metabolic reactions include N-dealkylation and amide hydrolysis. For structurally similar compounds like ADB-HEXINACA, metabolites resulting from mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, terminal amide hydrolysis, and dihydrodiol formation have been identified. It is crucial to monitor for these metabolites as their presence can indicate degradation of the parent compound.
Q3: How can I prevent this compound degradation during sample storage?
A3: Proper storage is critical to prevent the degradation of this compound. For similar synthetic cannabinoids, freezer storage at -20°C has been shown to be the most effective condition for preserving the stability of the analytes over extended periods. Refrigerated and room temperature storage can lead to significant degradation. It is recommended to minimize freeze-thaw cycles.
Q4: What sample preparation techniques are recommended to minimize degradation?
A4: The choice of sample preparation technique can influence the stability of this compound. Liquid chromatography-mass spectrometry (LC-MS) is often preferred for the analysis of thermally unstable compounds like many synthetic cannabinoids. If using gas chromatography-mass spectrometry (GC-MS), derivatization may be necessary to increase the thermal stability of the analytes. For urine samples, it is important to be aware that the pH can affect the stability of synthetic cannabinoids with ester or amide linkages.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to improper storage temperature. | Store samples at -20°C. Avoid prolonged storage at room temperature or in a refrigerator. |
| Degradation due to multiple freeze-thaw cycles. | Aliquot samples upon receipt to minimize the number of freeze-thaw cycles. | |
| Amide hydrolysis during sample preparation. | Use analytical techniques suitable for thermally labile compounds, such as LC-MS/MS. If using GC-MS, consider derivatization. Keep sample processing times to a minimum and perform extractions at cool temperatures. | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products (metabolites). | Analyze for known metabolites of this compound, such as the amide hydrolysis product and hydroxylated species, to confirm degradation. |
| Isomeric interference. | Ensure chromatographic conditions are optimized to separate this compound from any potential isomers. | |
| Inconsistent quantitative results | Ongoing degradation in the autosampler. | Evaluate the stability of processed samples in the autosampler over time. For some synthetic cannabinoids, stability in the autosampler is limited to 24-48 hours. |
| Ion suppression or enhancement in the mass spectrometer. | Perform matrix effect studies to assess and correct for ionization suppression or enhancement. Dilution of the sample may help mitigate these effects. |
This compound Metabolites
The following table summarizes the major biotransformations observed for this compound and structurally related synthetic cannabinoids.
| Biotransformation | Resulting Metabolite | Significance |
| Amide Hydrolysis | Carboxylic acid derivative | A primary degradation product, can occur chemically and enzymatically. |
| N-dealkylation | Removal of the benzyl group | A common metabolic pathway for synthetic cannabinoids. |
| Hydroxylation | Addition of a hydroxyl group | Occurs on various parts of the molecule, leading to multiple isomers. |
| Dehydrogenation | Formation of a double bond or ketone | Often follows hydroxylation. |
| Glucuronidation | Conjugation with glucuronic acid | A phase II metabolic reaction increasing water solubility for excretion. |
Experimental Protocols
Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is preferred for its sensitivity and suitability for analyzing thermally unstable compounds.
1. Sample Preparation (Human Plasma)
-
To a 1 mL aliquot of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) is typical.
-
Flow Rate: Approximately 0.5 mL/min.
-
Column Temperature: Around 60°C.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Monitor for the specific precursor-to-product ion transitions for this compound and its metabolites.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Troubleshooting Adb-bica immunoassay cross-reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Adb-bica immunoassays for the detection of this synthetic cannabinoid. The following information is designed to help you identify and resolve potential issues related to cross-reactivity and other common assay problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its immunoassay?
This compound is a potent synthetic cannabinoid belonging to the indazole-3-carboxamide family.[1][2] Immunoassays for this compound are screening tools designed to detect the presence of this compound, often in biological matrices like urine. Cross-reactivity is a significant concern because of the vast and ever-growing number of structurally similar synthetic cannabinoids. An antibody developed to recognize this compound may also bind to other, related compounds, leading to a false-positive result. Conversely, the assay may fail to detect newer, structurally different synthetic cannabinoids, resulting in a false negative.
Q2: What are the most common causes of unexpected results in my this compound immunoassay?
Unexpected results in an this compound immunoassay can stem from several factors:
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Cross-reactivity: The antibody may be binding to other synthetic cannabinoids or structurally related molecules present in the sample.
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Matrix Effects: Components in the biological sample (e.g., urine, plasma) can interfere with the antibody-antigen binding.[3][4][5]
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Procedural Errors: Inconsistent pipetting, improper washing, or incorrect incubation times and temperatures can all affect assay performance.
-
Reagent Issues: Use of expired or improperly stored reagents can lead to inaccurate results.
Q3: How can I determine if a positive result is due to this compound or a cross-reactant?
A positive result from an immunoassay is considered presumptive. To confirm the presence of this compound and distinguish it from cross-reacting compounds, a more specific analytical method is required. The gold standard for confirmation is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can definitively identify and quantify specific molecules.
Q4: What should I do if I suspect a false-negative result?
A false negative may occur if the this compound concentration is below the assay's limit of detection or if the specific synthetic cannabinoid present in the sample does not cross-react with the antibody. If a false negative is suspected, consider the following:
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Review the assay's cross-reactivity profile to see if it detects the suspected compound.
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Utilize a broader-spectrum immunoassay if available.
-
Employ a confirmatory method like LC-MS/MS for a more comprehensive analysis.
Troubleshooting Guide
Issue 1: High Rate of Unexpected Positive Results
If you are observing a higher-than-expected number of positive results, it is likely due to cross-reactivity with other substances.
Troubleshooting Workflow for Unexpected Positives
Caption: Workflow for troubleshooting a high rate of unexpected positive results.
Recommended Actions:
-
Review the Kit Insert: Carefully examine the manufacturer's data on cross-reactivity with other synthetic cannabinoids and common drugs.
-
Analyze Control Samples: Run known negative samples and samples spiked with this compound and potentially cross-reacting compounds to verify assay performance.
-
Confirm with LC-MS/MS: As a crucial step, send a subset of your positive samples for LC-MS/MS analysis to identify the specific compounds being detected.
-
Sample Dilution: In some cases, diluting the sample can help reduce the impact of interfering substances, although this may also decrease the sensitivity for the target analyte.
Issue 2: Poor Reproducibility or Inconsistent Results
Inconsistent results can be frustrating and may point to issues with the assay protocol or reagents.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent immunoassay results.
Recommended Actions:
-
Protocol Adherence: Ensure that all steps of the protocol are being followed precisely, including incubation times and temperatures.
-
Reagent Handling: Verify that all reagents are within their expiration dates and have been stored at the recommended temperatures. Ensure that reconstituted reagents are prepared correctly.
-
Equipment Check: Calibrate all pipettes and ensure the plate reader is functioning correctly and set to the appropriate wavelength.
-
Washing Steps: Insufficient washing can lead to high background signal and poor precision. Ensure all wells are washed thoroughly and consistently.
Data on Cross-Reactivity of Synthetic Cannabinoid Immunoassays
While specific cross-reactivity data for an this compound targeted immunoassay is not widely published, data from immunoassays targeting other synthetic cannabinoids, such as JWH-018, can provide insights into potential cross-reactants. The following table summarizes cross-reactivity data from a study on a commercially available synthetic cannabinoid immunoassay.
| Compound | Concentration Tested (µg/L) | Cross-Reactivity (%) |
| JWH-018 N-pentanoic acid | 10 | 100 |
| JWH-073 N-butanoic acid | 10 | >100 |
| AM-2201 N-(4-hydroxypentyl) | 10 | 80 |
| UR-144 | 500 | <10 |
| XLR-11 | 500 | <1 |
This table is a representative example based on published data for a JWH-018 targeted immunoassay and is intended for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody and assay design.
Experimental Protocols
Protocol 1: Cross-Reactivity Specificity Testing
This protocol outlines a method to determine the cross-reactivity of your this compound immunoassay with other compounds.
Objective: To quantify the percentage of cross-reactivity of potentially interfering compounds.
Materials:
-
This compound Immunoassay Kit
-
Certified reference materials of this compound and potential cross-reactants (other synthetic cannabinoids, common drugs of abuse)
-
Drug-free urine or appropriate matrix
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Standard laboratory equipment (pipettes, microplate reader, etc.)
Procedure:
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Prepare a standard curve for this compound according to the kit instructions.
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Prepare serial dilutions of each potential cross-reactant in the drug-free matrix. A wide range of concentrations should be tested (e.g., 10, 100, 1000 ng/mL).
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Run the immunoassay with the prepared dilutions of the cross-reactants.
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Determine the concentration of each cross-reactant that produces a signal equivalent to the 50% binding point (IC50) of the this compound standard curve.
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Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Protocol 2: Sample Confirmation by LC-MS/MS
This is a general overview of the steps involved in confirming immunoassay results. Specific parameters will need to be optimized for your instrument and target analytes.
Objective: To definitively identify and quantify this compound and other synthetic cannabinoids in a sample.
Materials:
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Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
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Appropriate LC column (e.g., C18)
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Certified reference standards and internal standards
-
Sample extraction materials (e.g., solid-phase extraction cartridges)
-
Solvents for mobile phase and sample preparation
Procedure:
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Sample Preparation: Extract the analytes from the biological matrix using solid-phase extraction or liquid-liquid extraction.
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Chromatographic Separation: Inject the extracted sample onto the LC column to separate the different compounds.
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Mass Spectrometric Detection: Analyze the separated compounds using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific parent and product ion transitions for each target analyte.
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Data Analysis: Compare the retention times and ion ratios of the peaks in the sample to those of the certified reference standards to confirm the identity and quantity of the analytes.
Signaling Pathway for Immunoassay Detection
Caption: Competitive immunoassay principle for this compound detection.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Adb-bica Detection
Welcome to the technical support center for the detection of Adb-bica (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analytical detection of this compound, particularly at low concentrations.
Troubleshooting Guide
This guide addresses common issues that can lead to poor sensitivity in this compound detection and offers systematic solutions to enhance your analytical outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient sample extraction and cleanup. | Optimize sample preparation by employing Solid-Phase Extraction (SPE) which generally provides cleaner extracts than Liquid-Liquid Extraction (LLE).[1][2] Consider a "dilute-and-shoot" approach for simpler matrices, but be aware of the trade-off with analyte concentration. |
| Poor ionization of this compound. | Optimize LC-MS/MS source parameters, including spray voltage, gas flows, and temperatures, to find the most stable and intense signal.[3][4] Experiment with both positive and negative ionization modes, as the latter can sometimes be less susceptible to matrix effects.[5] | |
| Rapid metabolism of the parent compound. | Shift the analytical focus to the detection of more stable and abundant metabolites of this compound. This can significantly increase the detection window and sensitivity. | |
| High Background Noise / Poor Signal-to-Noise (S/N) Ratio | Matrix effects from complex biological samples. | Improve chromatographic separation to isolate this compound from co-eluting matrix components. A more rigorous SPE cleanup with additional wash steps can also help reduce matrix interferences. |
| Contaminated LC-MS/MS system. | Perform system cleaning, including the ion source and liquid chromatography components. Running blank injections can help diagnose contamination sources. | |
| Poor Peak Shape (Broadening, Tailing) | Suboptimal chromatographic conditions. | Adjust the mobile phase composition and gradient to achieve better peak focusing. Ensure the sample solvent is compatible with the initial mobile phase. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Automate the sample preparation process where possible to improve consistency. Ensure precise and consistent handling during manual extraction steps. |
| Fluctuation in LC-MS/MS instrument performance. | Regularly calibrate and tune the mass spectrometer. Monitor system suitability by injecting a standard at the beginning and end of each analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for detecting low levels of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the detection of this compound and its metabolites in biological matrices. It offers high sensitivity and selectivity, which are crucial for analyzing complex samples with low analyte concentrations.
Q2: Why is it challenging to detect the parent this compound compound in biological samples?
A2: The primary challenges in detecting the parent this compound compound are its rapid and extensive metabolism in the body. This leads to very low concentrations of the parent drug in matrices like blood and urine, often below the limit of detection of many analytical methods.
Q3: Which metabolites of this compound should I target for improved detection sensitivity?
A3: For synthetic cannabinoids similar to this compound, such as ADB-BUTINACA, hydroxylated metabolites and their glucuronidated forms are often abundant and stable, making them excellent biomarkers. For this compound specifically, major metabolic pathways include alkyl and indazole hydroxylation, and terminal amide hydrolysis. Targeting these hydroxylated metabolites is a recommended strategy.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: To minimize matrix effects, a multi-pronged approach is recommended:
-
Sample Preparation: Employ rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering endogenous compounds.
-
Chromatography: Optimize the LC method to achieve chromatographic separation of this compound and its metabolites from the bulk of the matrix components.
-
Mass Spectrometry: Fine-tune the MS parameters to maximize the analyte signal while minimizing background noise.
-
Calibration: Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for any remaining matrix effects.
Q5: Is derivatization a viable strategy to enhance this compound detection?
A5: While not commonly reported specifically for this compound, chemical derivatization is a known technique to improve the ionization efficiency of certain analytes for mass spectrometry. For compounds with suitable functional groups, derivatization can lead to a significant increase in signal intensity. If other optimization strategies are insufficient, exploring derivatization of this compound's functional groups could be a potential avenue for enhancing sensitivity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound and its Metabolites from Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of a buffer solution (e.g., phosphate buffer, pH 6.8) and vortex.
-
If targeting glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage according to the enzyme manufacturer's instructions.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18) by sequentially washing with 2 mL of methanol and 2 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute this compound and its metabolites with 2 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of a modifying agent like formic acid or ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameter Optimization
This protocol outlines a systematic approach to optimizing LC-MS/MS parameters for sensitive this compound detection.
-
Analyte Infusion:
-
Prepare a standard solution of this compound and its key metabolites.
-
Infuse the solution directly into the mass spectrometer to optimize the precursor ion and identify the most stable and abundant product ions for Selected Reaction Monitoring (SRM).
-
-
Source Parameter Optimization:
-
While infusing the analyte, systematically adjust the following parameters to maximize the signal intensity and stability:
-
Ionization mode (positive and negative)
-
Capillary/spray voltage
-
Source temperature
-
Sheath and auxiliary gas flow rates
-
Collision energy for each SRM transition
-
-
-
Chromatographic Optimization:
-
Select an appropriate reversed-phase column (e.g., C18 or phenyl-hexyl).
-
Develop a gradient elution method using a mobile phase system such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Optimize the gradient profile (slope and duration) to achieve good separation of this compound and its metabolites from matrix interferences, ensuring sharp and symmetrical peaks.
-
-
Method Validation:
-
Once the optimal parameters are established, validate the method according to relevant guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.
-
Visualizations
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: ADB-BICA Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of ADB-BICA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indole-3-carboxamide).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process that begins with the modification of an indole scaffold. The key steps involve the N-alkylation of the indole ring with a benzyl group, followed by the introduction of a carboxyl group at the C3 position. The final step is an amide coupling reaction between the resulting 1-benzyl-1H-indole-3-carboxylic acid and L-tert-leucinamide.
Q2: What are the critical parameters to control during the synthesis of this compound?
A2: Several parameters are crucial for a successful synthesis. These include the choice of a suitable base and solvent for the N-alkylation step to avoid side reactions. For the amide coupling step, selecting an appropriate coupling reagent is vital, especially given the steric hindrance of the L-tert-leucinamide. Reaction temperature and time are also important variables to monitor and optimize for each step to ensure high yield and purity.
Q3: What are the most common analytical techniques used to characterize this compound and its intermediates?
A3: The primary analytical techniques for the characterization of this compound and its precursors include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and High-Performance Liquid Chromatography (HPLC) to assess purity.
Troubleshooting Guides
Low or No Product Formation
| Issue | Potential Cause | Troubleshooting Steps |
| No formation of 1-benzylindole | Incomplete deprotonation of indole. | Use a strong base like potassium hydroxide in a polar aprotic solvent such as DMSO. Ensure all reagents and solvents are anhydrous. |
| Inactive benzylating agent. | Use fresh, high-quality benzyl bromide or benzyl chloride. | |
| Failure of the formylation or carboxylation step | Ineffective formylating or carboxylating agent. | For Vilsmeier-Haack formylation, ensure the freshness of POCl₃ and DMF. For direct carboxylation, use a strong organometallic base like n-butyllithium followed by quenching with CO₂ gas. |
| Low yield in the amide coupling step | Steric hindrance from the tert-leucinamide. | Utilize more potent coupling reagents designed for sterically hindered substrates, such as HATU, HBTU, or PyBOP. |
| Ineffective activation of the carboxylic acid. | Convert the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH or BTFFH before adding the amine. | |
| Poor nucleophilicity of the amine. | While L-tert-leucinamide is a primary amine, ensuring non-acidic conditions during the coupling reaction is important. Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). |
Impure Product
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials | Incomplete reaction. | Increase reaction time and/or temperature. Consider using a microwave reactor for the amide coupling step to improve conversion. |
| Incorrect stoichiometry. | Ensure accurate measurement of all reagents. For the amide coupling, a slight excess of the amine and coupling reagent may be beneficial. | |
| Formation of N-acylurea byproduct | Use of carbodiimide coupling reagents (e.g., DCC, EDC). | This insoluble byproduct can often be removed by filtration. For more soluble versions, purification by column chromatography is necessary. |
| Multiple spots on TLC after reaction | Side reactions. | For the N-alkylation step, C3-alkylation can be a side reaction; using a strong base in a polar aprotic solvent favors N-alkylation. During amide coupling, racemization can occur; use of additives like HOBt or employing coupling reagents known for low racemization can mitigate this. |
| Difficulty in separating the product from impurities | Similar polarity of the product and impurities. | Optimize the mobile phase for flash chromatography. A gradient elution may be necessary. For very challenging separations, consider preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-indole
This protocol is adapted from a standard procedure for the N-alkylation of indole.[1]
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In a flask equipped with a magnetic stirrer, add potassium hydroxide (0.399 mol) to dimethyl sulfoxide (DMSO, 200 mL).[1] Stir for 5 minutes at room temperature.
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Add indole (0.100 mol) and continue stirring for 45 minutes.[1]
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Add benzyl bromide (0.200 mol) to the reaction mixture.[1] An exothermic reaction may be observed; cooling in an ice bath can be used to moderate the temperature.
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Stir for an additional 45 minutes.
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Dilute the reaction mixture with water (200 mL) and extract with diethyl ether (3 x 100 mL).[1]
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Wash the combined organic layers with water (3 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to obtain 1-benzyl-1H-indole.
Protocol 2: Synthesis of 1-benzyl-1H-indole-3-carboxylic acid
This protocol is a general method for the carboxylation of indoles.
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Dissolve 1-benzyl-1H-indole in anhydrous THF.
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Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes at -78 °C.
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Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
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Allow the reaction to slowly warm to room temperature.
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Quench the reaction with water and acidify with 1M HCl.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.
Protocol 3: Amide Coupling to form this compound
This protocol utilizes a potent coupling reagent suitable for sterically hindered amines.
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To a dry reaction vial under an inert atmosphere, add 1-benzyl-1H-indole-3-carboxylic acid (1.0 equiv) and a coupling reagent such as HATU (1.1 equiv).
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Add an anhydrous aprotic solvent such as DMF or NMP.
-
Add a non-nucleophilic hindered base like DIPEA (2.0 equiv).
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Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
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Add L-tert-leucinamide hydrochloride (1.2 equiv) and additional DIPEA (1.2 equiv) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Purification by Flash Chromatography
A general procedure for the purification of synthetic cannabinoids.
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Column Selection: Choose a silica gel column with an appropriate size for the amount of crude product.
-
Solvent System Selection: Determine a suitable solvent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. Aim for an Rf value of 0.2-0.3 for the product on the TLC plate.
-
Packing the Column: The column can be dry-packed or wet-packed with silica gel in the initial, less polar mobile phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is loaded onto the top of the column.
-
Elution: Begin elution with the less polar mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase by adding more of the polar solvent, is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Advantages | Disadvantages |
| EDC | HOBt | DIPEA, Et₃N | DCM, DMF | Readily available, inexpensive. | Can form N-acylurea byproduct. |
| HATU | None | DIPEA, 2,4,6-collidine | DMF, NMP | High reactivity, low racemization. | Higher cost, potential for side reactions with the amine. |
| PyBOP | None | DIPEA | DMF, DCM | Highly effective for hindered couplings. | Can be sensitive to moisture. |
| Acyl Fluoride (via TFFH/BTFFH) | Pyridine | Pyridine | MeCN, DCM | Highly reactive, less sterically demanding. | Requires an additional activation step. |
Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Adb-bica in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential off-target effects of Adb-bica in cellular models. This compound, an indole-3-carboxamide synthetic cannabinoid, has demonstrated a complex pharmacological profile, and understanding its cellular impact beyond the cannabinoid receptors is crucial for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (1-benzyl-N-(1-carbamoyl-2,2-dimethylpropan-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid belonging to the indole-3-carboxamide family.[1] Unlike many other synthetic cannabinoids, studies in animal models have shown that this compound does not produce typical cannabinoid receptor 1 (CB1R)-mediated effects, such as hypolocomotion or hypothermia, at tested doses.[1][2][3][4] This suggests it may have low potency or efficacy at CB1 receptors in vivo.
Q2: What are "off-target" effects in the context of this compound?
Off-target effects are cellular responses caused by a compound that are independent of its intended biological target. For this compound, this would encompass any cellular changes not mediated by the cannabinoid receptors (CB1 and CB2). These effects can arise from the compound interacting with other receptors, ion channels, enzymes, or cellular pathways, potentially leading to unintended biological consequences and confounding experimental results.
Q3: Why is it important to consider off-target effects when working with this compound?
Q4: What are some potential off-target effects that have been observed with other synthetic cannabinoids?
While specific off-target effects for this compound are not well-documented, studies on other synthetic cannabinoids, including those from the indole and indazole-3-carboxamide classes, have reported various off-target activities. These include:
-
Cytotoxicity: Several synthetic cannabinoids have been shown to decrease cell viability in a concentration-dependent manner in various cell lines.
-
Mitochondrial Dysfunction: Some compounds can lead to bioenergetic stress and impair mitochondrial function.
-
Receptor Cross-Talk: Off-target interactions with other G protein-coupled receptors (GPCRs), such as chemokine, oxytocin, and histamine receptors, have been observed for some synthetic cannabinoids.
-
Induction of Apoptosis: Programmed cell death can be triggered through pathways independent of cannabinoid receptors.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Unexpectedly high levels of cytotoxicity or cell death observed at low concentrations of this compound.
| Potential Cause | Suggested Solution |
| Off-target cellular toxicity | This compound may be inducing cytotoxicity through mechanisms independent of CB1/CB2 receptors. |
| 1. Perform a dose-response curve: Determine the EC50 for cytotoxicity using a cell viability assay (e.g., MTT, PrestoBlue). | |
| 2. Assess apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptosis and necrosis. | |
| 3. Investigate mitochondrial health: Evaluate changes in mitochondrial membrane potential using dyes like JC-1 or TMRE. | |
| 4. Use a CB1/CB2 antagonist: Pre-treat cells with a CB1 antagonist (e.g., AM251) and/or a CB2 antagonist to confirm that the observed cytotoxicity is indeed off-target. | |
| Solvent toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cell death at the concentrations used. |
| 1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiments. | |
| 2. Lower the solvent concentration: Aim for a final solvent concentration of <0.1% in your cell culture medium. | |
| Compound instability | This compound may be degrading in the culture medium, leading to the formation of toxic byproducts. |
| 1. Prepare fresh solutions: Make fresh stock solutions of this compound for each experiment. | |
| 2. Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Suggested Solution |
| Cell line variability | Different cell lines, or even the same cell line at different passages, can respond differently to this compound. |
| 1. Standardize cell passage number: Use cells within a consistent and low passage number range for all experiments. | |
| 2. Characterize your cell line: Ensure the identity of your cell line through short tandem repeat (STR) profiling. | |
| 3. Test multiple cell lines: If possible, validate your findings in a second relevant cell line. | |
| Experimental conditions | Minor variations in experimental conditions can lead to significant differences in results. |
| 1. Maintain consistent cell density: Seed the same number of cells for each experiment. | |
| 2. Standardize incubation times: Ensure that treatment and incubation times are consistent across all experiments. | |
| 3. Use a positive control: Include a compound with a known and robust effect in your assay to monitor for variability. |
Problem 3: Observed cellular effect is not blocked by cannabinoid receptor antagonists.
| Potential Cause | Suggested Solution |
| Off-target signaling | This compound is likely acting through a non-cannabinoid receptor pathway. |
| 1. Broad-spectrum screening: If available, screen this compound against a panel of common off-target receptors and enzymes. | |
| 2. Pathway analysis: Use techniques like Western blotting or reporter assays to investigate the activation of common signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB). | |
| 3. siRNA knockdown: If a potential off-target is identified, use siRNA to knock down its expression and see if the effect of this compound is diminished. |
Quantitative Data on Related Synthetic Cannabinoids
Due to the limited availability of specific quantitative data for this compound's off-target effects, the following table provides data for other synthetic cannabinoids to serve as a reference. Note: This data is not directly transferable to this compound but can provide insights into the potential potency of off-target effects within this class of compounds.
| Compound | Assay | Target | EC50 / IC50 (nM) | Emax (%) |
| AMB-FUBINACA | β-arrestin recruitment | H1 Histamine Receptor (inhibition) | ~1,000 | - |
| AMB-FUBINACA | β-arrestin recruitment | α2B Adrenergic Receptor (inhibition) | >1,000 | - |
| ADB-BINACA | β-arrestin recruitment | CB1 Receptor (activation) | 6.36 | Not Reported |
| MDMB-4en-PINACA | β-arrestin recruitment | CB1 Receptor (activation) | 2.33 | Not Reported |
Data is compiled from various sources and should be used for comparative purposes only.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and solvent control) for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent-treated control.
-
2. Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of specific proteins in a cell lysate.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from cells treated with this compound for various times.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Visualizations
Caption: Troubleshooting decision tree for this compound experiments.
Caption: A hypothetical off-target signaling pathway for this compound.
Caption: Workflow for investigating this compound's off-target effects.
References
- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 3. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Receptor Activation: ADB-BICA vs. JWH-018
This guide provides a detailed comparison of the receptor activation profiles of two synthetic cannabinoid receptor agonists (SCRAs), ADB-BICA and JWH-018. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their interactions with cannabinoid receptors (CB1 and CB2). This comparison is supported by available experimental data on binding affinities, functional activities, and downstream signaling pathways.
Introduction to the Compounds
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a well-characterized, first-generation SCRA from the naphthoylindole family.[1] It is known for its high affinity and potent full agonist activity at both CB1 and CB2 receptors.[1][2] Its effects are similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, though it acts as a full agonist whereas Δ⁹-THC is a partial agonist.[1]
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide) is a more recent indole-3-carboxamide based SCRA. In contrast to the wealth of data available for JWH-018, detailed in vitro pharmacological data for this compound is sparse in the public domain. One comparative in vivo study in mice reported that, unlike other tested SCRAs, this compound did not produce cannabinoid-like effects on locomotor activity or body temperature at the doses tested.[3] This suggests it may have significantly lower potency or efficacy at CB1 receptors compared to other compounds in its class.
Quantitative Comparison of Receptor Activation
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (EC₅₀) of JWH-018 at human cannabinoid receptors. Due to a lack of available experimental data, corresponding values for this compound are not provided.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | Receptor | Binding Affinity (Ki) [nM] | Assay Type |
| JWH-018 | hCB1 | 9.00 ± 5.00 | Radioligand Binding Assay |
| hCB2 | 2.94 ± 2.65 | Radioligand Binding Assay | |
| This compound | hCB1 | Data not available | - |
| hCB2 | Data not available | - |
Lower Ki values indicate higher binding affinity.
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀)
| Compound | Receptor | Functional Activity (EC₅₀) [nM] | Assay Type |
| JWH-018 | hCB1 | 102 | cAMP Accumulation Assay |
| hCB2 | 133 | cAMP Accumulation Assay | |
| This compound | hCB1 | Data not available | - |
| hCB2 | Data not available | - |
Lower EC₅₀ values indicate greater potency in eliciting a functional response.
Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like JWH-018 initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway. While these pathways are well-established for JWH-018, the specific signaling profile of this compound remains uncharacterized.
Figure 1: Generalized signaling pathway for a cannabinoid receptor agonist.
Experimental Protocols
The characterization of compounds like this compound and JWH-018 relies on a suite of standardized in vitro assays. Below are detailed methodologies for three key experiments used to determine receptor binding and functional activity.
Figure 2: General workflow for key in vitro receptor assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing the human CB1 or CB2 receptor.
-
Assay Setup: In a 96-well plate, receptor membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and a range of concentrations of the unlabeled test compound (JWH-018 or this compound).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to be washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Setup: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist.
-
Reaction Initiation and Incubation: The binding reaction is initiated and allowed to proceed. Agonist activation of the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Termination and Filtration: The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are collected by filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The results are used to generate a dose-response curve to determine the agonist's potency (EC₅₀) and efficacy (Emax) for G protein activation.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Cell Culture: Whole cells expressing the cannabinoid receptor are cultured in 96-well plates.
-
Stimulation: The cells are typically stimulated with forskolin to increase basal cAMP levels.
-
Agonist Treatment: Varying concentrations of the test agonist are added to the cells.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., ELISA or HTRF).
-
Data Analysis: The data are plotted to show the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation, from which the EC₅₀ value for the agonist is determined.
Conclusion
JWH-018 is a potent full agonist at both CB1 and CB2 receptors, with well-documented high binding affinity and functional activity. In contrast, there is a significant lack of in vitro pharmacological data for this compound in the scientific literature. The limited available in vivo data suggests that this compound may have substantially lower cannabimimetic activity compared to other synthetic cannabinoids. Further research employing the standardized experimental protocols outlined in this guide is necessary to fully characterize the receptor activation profile of this compound and to enable a direct and comprehensive comparison with established compounds like JWH-018. This data is crucial for understanding its potential physiological effects and for informing public health and regulatory bodies.
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Adb-bica
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the selection of an appropriate analytical method is paramount for obtaining accurate and reliable data. This guide provides a comparative overview of the primary analytical techniques used for the quantification of Adb-bica, a potent synthetic cannabinoid. The focus is on the cross-validation of these methods, with supporting data and detailed experimental protocols to aid in methodological decisions.
The two most prominent analytical techniques for the detection and quantification of this compound and other synthetic cannabinoids are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS). While both are powerful analytical tools, they possess distinct advantages and disadvantages that make them suitable for different applications.
Comparison of Analytical Methods
It is crucial to note that the following data is compiled from multiple sources and for closely related compounds, and therefore represents an inferred comparison.
Table 1: Performance Characteristics of LC-MS/MS for Synthetic Cannabinoid Analysis
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Bias) | ±15% |
| Precision (%RSD) | <15% |
Table 2: Performance Characteristics of GC-MS for Synthetic Cannabinoid Analysis
| Parameter | Typical Performance |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 10.0 ng/mL |
| Accuracy (% Bias) | ±20% |
| Precision (%RSD) | <20% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Experimental Protocol
1. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add an internal standard.
-
Perform a protein precipitation step by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor > Product Ion Transitions: Specific to this compound and the internal standard.
GC-MS Experimental Protocol
1. Sample Preparation (Human Urine)
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., n-hexane:ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Derivatize the residue with a suitable silylating agent (e.g., BSTFA with 1% TMCS) to improve volatility and thermal stability.
2. Chromatographic Conditions
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient starting from 150°C and ramping up to 300°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflows for both LC-MS/MS and GC-MS.
Signaling Pathway of Synthetic Cannabinoids
This compound, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The following diagram illustrates this general signaling pathway.
ADB-BICA: A Comparative Analysis of Efficacy Against Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of ADB-BICA, a synthetic cannabinoid, in relation to other compounds in its class. The available experimental data, primarily from in vivo studies, indicates that this compound exhibits a significantly lower efficacy profile compared to many other synthetic cannabinoids. This document summarizes the current understanding of this compound's activity, presents comparative data for other relevant compounds, and details the experimental protocols used in these evaluations.
Executive Summary
This compound, an indole-3-carboxamide synthetic cannabinoid, distinguishes itself from many of its counterparts through a notable lack of in vivo cannabinoid-like effects. A key comparative study in mice demonstrated that while structurally related synthetic cannabinoids induced significant dose- and time-dependent hypolocomotive and hypothermic effects, this compound did not produce any of these characteristic cannabinoid responses at the tested doses[1][2]. This suggests that this compound possesses minimal or no efficacy as a cannabinoid receptor agonist in a physiological setting.
Comparative Efficacy Data
The following tables summarize the available in vivo and in vitro efficacy data for this compound and a selection of other synthetic cannabinoids.
In Vivo Cannabinoid Activity in Mice
| Compound | Dose (mg/kg) | Hypolocomotive Effect | Hypothermic Effect | Nociception Threshold | Reference |
| This compound | 0.02, 0.1, 0.5 | No effect | No effect | No effect | [1] |
| ADB-BINACA | 0.5 | Significant reduction in locomotor activity | Significant reduction in body temperature | No significant effect | |
| ADB-4en-PINACA | 0.5 | Significant reduction in locomotor activity | Significant reduction in body temperature | No significant effect | |
| MDMB-4en-PINACA | 0.1, 0.5 | Significant reduction in locomotor activity | Significant reduction in body temperature | Significant analgesic effect at 0.1 mg/kg |
In Vitro CB1 Receptor Efficacy of Selected Synthetic Cannabinoids
Note: In vitro data for this compound is not currently available in the cited literature.
| Compound | Receptor Binding Affinity (Ki) for CB1 | Functional Potency (EC50) at CB1 | Maximal Efficacy (Emax) at CB1 | Reference |
| ADB-BINACA | 0.33 nM | 14.7 nM | Not Reported | |
| 4F-MDMB-BICA | Not Reported | 32.9 nM | 288% (relative to JWH-018) | |
| MDMB-4en-PINACA | 0.28 nM | 2.33 nM | 378% (relative to JWH-018) | |
| ADB-FUBINACA | 0.36 nM | 0.98 nM | Substantially higher than Δ9-THC | |
| JWH-018 | 2.6 nM | Not Reported | 100% (reference compound) |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess the pharmacological effects of synthetic cannabinoids.
In Vivo Cannabinoid Tetrad Model
This model assesses the classic behavioral and physiological effects of cannabinoid agonists in rodents, which include:
-
Spontaneous Locomotor Activity: Mice are placed in an open-field arena, and their movement is tracked by automated systems. A reduction in total distance traveled is indicative of a hypolocomotive effect.
-
Body Temperature: Core body temperature is measured using a rectal probe at set intervals after drug administration. A decrease in body temperature (hypothermia) is a characteristic effect of CB1 receptor activation.
-
Nociception (Hot Plate Test): The analgesic properties of a compound are evaluated by placing the animal on a heated surface and measuring the latency to a pain response (e.g., licking a paw or jumping). An increased latency indicates an analgesic effect.
-
Catalepsy: This is typically measured by the bar test, where the animal's forepaws are placed on a raised bar, and the time it remains in this immobile posture is recorded.
A workflow for these in vivo experiments is depicted below:
In Vivo Experimental Workflow
In Vitro Receptor Binding and Functional Assays
This assay determines the binding affinity (Ki) of a compound for the cannabinoid receptors. It is a competitive assay where the test compound's ability to displace a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) from the receptor is measured.
A general workflow for this assay is as follows:
Receptor Binding Assay Workflow
Functional assays measure the cellular response following receptor activation. Since CB1 receptors are Gαi/o-coupled, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The potency (EC50) and maximal efficacy (Emax) of a compound can be determined by measuring its ability to inhibit forskolin-stimulated cAMP production.
Cannabinoid Receptor Signaling Pathway
The canonical signaling pathway for the CB1 receptor involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a decrease in neuronal excitability.
CB1 Receptor Signaling Pathway
Conclusion
The available evidence strongly suggests that this compound has a significantly lower efficacy as a cannabinoid receptor agonist compared to many other synthetic cannabinoids. While in vivo studies in mice show a lack of cannabinoid-like effects, the absence of published in vitro receptor binding and functional data for this compound prevents a more direct and quantitative comparison of its potency and efficacy. Further research is required to fully elucidate the in vitro pharmacological profile of this compound and to understand the structural determinants of its apparent low efficacy. This information is crucial for a comprehensive risk assessment and for guiding future drug development and regulatory efforts in the field of synthetic cannabinoids.
References
- 1. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential cannabinoid-like effects and pharmacokinetics of this compound, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of ADB-BICA: A Comparative Analysis with its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of the synthetic cannabinoid ADB-BICA and its primary metabolites. The available experimental data indicates that while this compound itself exhibits a notable lack of in vivo activity, the effects of its metabolites remain largely uninvestigated, presenting a significant gap in the current understanding of its pharmacological and toxicological profile.
Executive Summary
This compound, an indole-3-carboxamide synthetic cannabinoid, has been shown to be inactive in vivo in mouse models, demonstrating no significant cannabinoid-like effects on locomotor activity or body temperature at tested doses[1][2]. In vitro studies of its metabolism have identified N-dealkylation and hydroxylation as the primary metabolic pathways, resulting in several key metabolites[1][3]. However, a thorough review of the scientific literature reveals a critical absence of in vivo studies on the pharmacological and toxicological effects of these specific metabolites. This lack of data prevents a direct comparative analysis of the in vivo effects of this compound versus its biotransformation products. The following sections detail the available data for this compound and highlight the areas where further research on its metabolites is imperative.
Data Presentation: In Vivo Effects
Table 1: In Vivo Effects of this compound in Mice
| Endpoint | Doses Tested (mg/kg, i.p.) | Observation | Reference |
| Spontaneous Locomotor Activity | 0.02, 0.1, 0.5 | No significant change in total distance traveled. | [1] |
| Body Temperature | 0.02, 0.1, 0.5 | No significant change in core body temperature. |
Table 2: In Vivo Effects of this compound Main Metabolites
| Metabolite | Endpoint | Doses Tested | Observation | Reference |
| N-dealkylated metabolite | - | Data Not Available | Data Not Available | - |
| Hydroxylated metabolites | - | Data Not Available | Data Not Available | - |
| Amide hydrolyzed metabolite | - | Data Not Available | Data Not Available | - |
Experimental Protocols
In Vivo Mouse Model for Cannabinoid-like Effects of this compound
-
Animals: Adult male C57BL/6 mice were used in the reported studies.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 0.02, 0.1, and 0.5 mg/kg.
-
Locomotor Activity: Spontaneous locomotor activity was assessed to measure changes in movement. The total distance traveled by the mice was recorded and analyzed.
-
Body Temperature: Core body temperature was measured to assess for hypothermic effects, a characteristic response to cannabinoid receptor agonists.
In Vitro Metabolism of this compound
-
Method: The metabolism of this compound was investigated using human liver microsomes. This in vitro method is a standard approach to identify the major metabolic pathways of a compound.
-
Identified Pathways: The primary metabolic transformations observed were N-dealkylation and hydroxylation. Amide hydrolysis was also identified as a metabolic pathway.
Signaling Pathways and Metabolism
The lack of in vivo effects of this compound suggests it may not significantly engage the cannabinoid receptor 1 (CB1R), the primary target for the psychoactive effects of cannabinoids. However, it is plausible that its metabolites could have affinity for and activity at CB1R or other receptors.
Below is a diagram illustrating the metabolic pathway of this compound.
Caption: Metabolic pathways of this compound.
The following diagram illustrates a general experimental workflow for assessing the in vivo effects of a compound and its metabolites.
Caption: General workflow for in vivo comparison.
Discussion and Future Directions
The current body of evidence strongly indicates that this compound is a prodrug or an inactive compound in terms of cannabinoid-like effects in vivo. The key to understanding its potential pharmacological and toxicological impact lies in the characterization of its metabolites. It is well-established in the field of synthetic cannabinoids that metabolites can be more potent and have a longer duration of action than the parent compound.
The absence of in vivo data for the N-dealkylated, hydroxylated, and amide hydrolyzed metabolites of this compound is a significant knowledge gap. Future research should prioritize the synthesis of these metabolites and the subsequent investigation of their in vivo effects. Such studies should include a comprehensive assessment of their cannabinoid-like activity, including effects on locomotor activity, body temperature, and pain perception. Furthermore, detailed toxicological studies are crucial to determine their safety profile. Understanding the in vivo activity of these metabolites is essential for a complete risk assessment of this compound and for informing clinical and forensic toxicology.
References
- 1. ADB-BUTINACA - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study | Semantic Scholar [semanticscholar.org]
- 3. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ADB-BICA and 5F-ADB for Researchers
An Objective Analysis of Two Structurally Related Synthetic Cannabinoids
This guide provides a detailed comparative analysis of ADB-BICA and 5F-ADB (also known as 5F-MDMB-PINACA), two synthetic cannabinoid receptor agonists (SCRAs) that have been subjects of significant interest in forensic and pharmacological research. While both compounds share a core structural motif, their pharmacological profiles and associated toxicological outcomes differ significantly. This document synthesizes available experimental data to offer a clear, evidence-based comparison for researchers, scientists, and drug development professionals.
Chemical and Pharmacological Overview
This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indole-3-carboxamide) is an indole-3-carboxamide based synthetic cannabinoid. In contrast, 5F-ADB (methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is an indazole-3-carboxamide, a structural class often associated with high potency.[1][2] The primary structural differences lie in the core heterocycle (indole vs. indazole) and the N-substituent (butyl vs. 5-fluoropentyl chain). These modifications result in markedly different interactions with the cannabinoid receptors, CB1 and CB2.
5F-ADB is a highly potent and efficacious agonist at the CB1 receptor, the primary target for the psychoactive effects of cannabinoids.[1][3] Its high affinity and activity are believed to contribute to its significant toxicity, which has been documented in numerous forensic case reports involving severe adverse effects and fatalities.[4] Conversely, experimental data on this compound suggests a substantially lower in vivo potency.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the two compounds. A notable gap exists in the publicly available literature regarding the in vitro receptor binding and functional activity of this compound.
Table 1: In Vitro Cannabinoid Receptor Pharmacology
| Compound | CB1 Receptor Affinity (Ki) | CB1 Receptor Efficacy (EC50) | CB2 Receptor Efficacy (EC50) |
| This compound | Data not available | Data not available | Data not available |
| 5F-ADB | 0.42 nM | 0.59 nM | 7.5 nM |
Table 2: Comparative In Vivo Effects in Animal Models
| Compound | Effect on Locomotor Activity | Effect on Body Temperature | Notes |
| This compound | No significant effect at doses up to 0.5 mg/kg. | No significant effect at doses up to 0.5 mg/kg. | Demonstrated significantly weaker cannabimimetic effects compared to other tested SCRAs in a comparative study. |
| 5F-ADB | Induces profound hypolocomotion. | Induces significant, dose-dependent hypothermia. | Effects are CB1 receptor-mediated and occur at potencies much higher than Δ⁹-THC. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Synthetic cannabinoids like 5F-ADB act as agonists at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the receptor by an agonist leads to the dissociation of the associated Gαi/o subunit, which in turn inhibits adenylyl cyclase, reducing intracellular cAMP levels. This cascade also modulates ion channels and activates other signaling pathways like MAPK/ERK, leading to the compound's physiological effects.
Experimental Workflow for In Vivo Comparison
The stark contrast in the in vivo effects of this compound and 5F-ADB was determined through rigorous preclinical testing. The following diagram illustrates a generalized workflow for such comparative studies in an animal model, typically mice.
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay (General Protocol)
Receptor binding affinity (Ki) is often determined using a competitive radioligand binding assay. While specific data for this compound is lacking, this methodology is standard for characterizing compounds like 5F-ADB.
-
Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells) are prepared. Protein concentration is determined via a method such as the BCA protein assay.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (a specific protein amount, e.g., 20 µg), a fixed concentration of a radiolabeled cannabinoid ligand with known affinity (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled competitor compound (the SCRA being tested).
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated. This is typically achieved by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) is calculated. The Ki value is then derived from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo: Assessment of Cannabimimetic Effects in Mice (General Protocol)
The protocol for assessing the in vivo effects of SCRAs, as performed in studies comparing this compound to other compounds, typically involves the "tetrad" test, which measures catalepsy, analgesia, hypothermia, and hypolocomotion.
-
Animals: Adult male mice (e.g., C57BL/6 strain) are used. Animals are housed under controlled conditions and acclimatized to the laboratory environment before testing.
-
Drug Administration: Compounds (this compound, 5F-ADB) and a vehicle control are dissolved in a suitable solvent mixture (e.g., ethanol, Kolliphor EL, and saline). Drugs are administered via intraperitoneal (IP) injection at various doses.
-
Hypothermia Assessment: Core body temperature is measured at baseline and at set time points after drug administration (e.g., 30, 60, 90, 120 minutes). This can be done using a rectal probe or via surgically implanted telemetry devices for continuous monitoring.
-
Locomotor Activity Assessment: Immediately after injection, mice are placed in an open-field arena equipped with infrared beams. The total distance traveled, and other locomotor parameters are automatically recorded over a set period. A significant reduction in movement is termed hypolocomotion.
-
Data Analysis: Data for each dose group are compared to the vehicle control group using statistical methods like two-way repeated measures ANOVA to determine dose- and time-dependent effects.
Conclusion
The comparison between this compound and 5F-ADB highlights critical structure-activity relationships within synthetic cannabinoids. 5F-ADB, with its indazole core and fluoropentyl chain, is a well-documented, highly potent CB1 agonist associated with severe toxicity. In stark contrast, the available evidence for the indole-based this compound points to a significantly lower in vivo potency, as it failed to produce typical cannabimimetic effects in mice at doses where other SCRAs are highly active.
For researchers, this underscores the dramatic impact that subtle changes to the core heterocycle and alkyl/alkenyl substituents can have on pharmacological activity. While comprehensive in vitro data for this compound would be beneficial for a complete picture, the existing in vivo studies provide a clear differentiation in the potential physiological impact and risk profile of these two compounds.
References
- 1. marshall.edu [marshall.edu]
- 2. Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New Frontier in Cannabinoid Analysis: A Comparative Guide to ADB-BICA Quantification
For Immediate Release
In the ever-evolving landscape of novel psychoactive substances (NPS), the emergence of synthetic cannabinoids like ADB-BICA presents a significant challenge for forensic and research laboratories. To address the critical need for reliable and robust analytical methods, this guide provides a comprehensive comparison of validated techniques for the quantification of this compound, offering researchers, scientists, and drug development professionals the data and protocols necessary to ensure accuracy and precision in their work.
This publication details and compares the performance of leading analytical methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting key validation parameters side-by-side, this guide facilitates an objective assessment of each method's suitability for specific applications, from routine screening to in-depth pharmacological studies.
Performance Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method is paramount for obtaining reliable quantitative data. The following table summarizes the performance characteristics of a validated LC-MS/MS method for a closely related analog, 5F-ADBICA, which provides a strong indication of the expected performance for this compound, alongside typical performance characteristics for GC-MS analysis of synthetic cannabinoids.
| Parameter | LC-MS/MS (for 5F-ADBICA in Whole Blood and Urine) | GC-MS (General Method for Synthetic Cannabinoids) |
| Limit of Detection (LOD) | 0.01–0.12 ng/mL[1] | Typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | 0.03–0.36 ng/mL[1] | Typically in the low to mid ng/mL range |
| Linearity | 0.25–10 ng/mL (for general synthetic cannabinoids) | Concentration range of 0.02–2.00 mg/mL has been validated for some synthetic cannabinoids[2] |
| Precision (%CV) | < 20% (Intra- and Inter-day)[1] | Generally < 15% |
| Accuracy (%Bias) | Within ±15% of the nominal concentration | Typically within ±15% |
| Recovery | 77.4–97.3%[1] | Method dependent, but generally >80% |
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound in Seized Herbal Material
This section provides a detailed protocol for the extraction and analysis of this compound from seized herbal materials, adapted from recommended methods for synthetic cannabinoids.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize the seized herbal material to ensure a representative sample.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
-
Dilution: Dilute the extract with methanol to a concentration within the calibrated range of the instrument.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for at least two specific precursor-to-product ion transitions for this compound to ensure selectivity and confirmation.
3. Method Validation:
The method should be validated according to international guidelines, assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and matrix effects.
Visualizing the Molecular Mechanism: this compound Signaling Pathway
This compound, like other synthetic cannabinoids, exerts its effects by acting as an agonist at cannabinoid receptors, primarily the CB1 receptor located in the central nervous system. The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.
Caption: this compound binding to the CB1 receptor activates the Gi/o protein, inhibiting adenylyl cyclase and reducing cAMP levels, which in turn modulates downstream effectors like ERK, leading to a cellular response.
Experimental Workflow for Method Validation
The validation of a new analytical method is a critical process to ensure its reliability and fitness for purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: A stepwise workflow for the validation of an analytical method for this compound, from development to the final report.
References
Comparative Toxicity of ADB-BICA and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of the synthetic cannabinoid ADB-BICA and its structural analogs. The information is supported by available experimental data to aid in risk assessment and future research.
This document summarizes the current understanding of the comparative toxicity of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indole-3-carboxamide (this compound) and its indazole-based analogs, including ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA. The comparison draws upon in vivo studies in animal models and available in vitro receptor binding data. A significant gap exists in the literature regarding the comparative in vitro cytotoxicity of these specific compounds.
In Vivo Comparative Toxicity
A key study by Zhou et al. (2024) provides a direct comparison of the in vivo cannabinoid-like effects of this compound and three of its analogs in mice. The study assessed effects on locomotor activity, body temperature, and nociception, which are hallmark indicators of cannabinoid receptor 1 (CB1R) activation.
The findings consistently demonstrate that this compound exhibits the weakest pharmacological effects among the compared analogs. In contrast, MDMB-4en-PINACA was found to be the most potent and sustained in its effects, followed by ADB-4en-PINACA and ADB-BINACA.[1][2][3]
Key Observations from In Vivo Studies:
-
Hypolocomotion: ADB-BINACA, ADB-4en-PINACA, and MDMB-4en-PINACA induced dose- and time-dependent reductions in locomotor activity in mice. This compound, however, did not produce any significant effects on locomotor activity at the tested doses.[1][2]
-
Hypothermia: The three indazole analogs also caused dose- and time-dependent decreases in body temperature, a characteristic effect of potent CB1R agonists. Again, this compound did not induce hypothermia.
-
Analgesia: At a dose of 0.1 mg/kg, MDMB-4en-PINACA was observed to have analgesic properties. This effect was not reported for this compound or the other analogs at the same dosage.
-
CB1 Receptor Involvement: The observed in vivo effects of the active analogs were suppressed by the CB1R antagonist AM251, confirming that these effects are mediated through the CB1 receptor.
The rank order of in vivo potency was determined to be: MDMB-4en-PINACA > ADB-4en-PINACA > ADB-BINACA > this compound .
In Vitro Data
While direct comparative in vitro cytotoxicity data for this compound and the aforementioned analogs is lacking in the current scientific literature, some insights can be gleaned from CB1 receptor binding affinity studies.
| Compound | CB1 Receptor Binding Affinity (Ki) |
| MDMB-4en-PINACA | 0.28 nM |
| ADB-4en-PINACA | 0.17 nM |
| This compound | Not Reported |
| ADB-BINACA | Not Reported |
Lower Ki values indicate higher binding affinity.
The high affinity of MDMB-4en-PINACA and ADB-4en-PINACA for the CB1 receptor is consistent with their potent in vivo effects. The lack of reported in vitro data for this compound and ADB-BINACA in the comparative context limits a full toxicological assessment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative in vivo studies.
Assessment of Locomotor Activity
-
Apparatus: The locomotor activity of mice is typically measured using an open-field arena equipped with infrared photobeams to automatically track movement.
-
Procedure:
-
Mice are individually placed in the center of the open-field arena.
-
Following a habituation period, mice are administered the test compound (e.g., this compound or its analogs) or vehicle control via intraperitoneal (i.p.) injection.
-
Locomotor activity, measured as the total distance traveled or the number of beam breaks, is recorded for a specified duration (e.g., 60 minutes).
-
Data is collected in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
-
Data Analysis: The total distance traveled or the number of beam breaks are compared between different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Measurement of Body Temperature
-
Apparatus: A digital thermometer with a rectal probe is used to measure the core body temperature of the mice.
-
Procedure:
-
The basal body temperature of each mouse is recorded before drug administration.
-
Mice are then injected i.p. with the test compound or vehicle.
-
Rectal temperature is measured at specific time points post-injection (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Changes in body temperature from baseline are calculated for each mouse. The mean change in temperature for each treatment group is then compared to the vehicle control group at each time point.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and its analogs involves the activation of the Cannabinoid Receptor 1 (CB1R), a G-protein coupled receptor. The signaling cascade initiated by CB1R activation is complex and can lead to various cellular responses.
Caption: Simplified CB1 Receptor Signaling Pathway.
The workflow for a comparative in vivo toxicity study is a multi-step process designed to systematically evaluate and compare the physiological and behavioral effects of different compounds.
References
A Comparative Guide to the Behavioral Effects of ADB-BICA and Classic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of the synthetic cannabinoid ADB-BICA and classic cannabinoids, primarily focusing on Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis. The information presented herein is a synthesis of preclinical data from in vivo studies to assist researchers in understanding the pharmacological similarities and differences between these compounds.
Executive Summary
Preclinical evidence from rodent models demonstrates that classic cannabinoids like THC induce a well-characterized profile of behavioral and physiological effects known as the "cannabinoid tetrad": hypolocomotion, hypothermia, catalepsy, and analgesia. These effects are primarily mediated by the activation of the cannabinoid type 1 (CB1) receptor in the central nervous system. In stark contrast, in vivo studies on this compound have failed to produce any of these hallmark cannabinoid effects at the doses tested.[1] While in vitro data for this compound's direct interaction with the CB1 receptor is limited, its structural analog, ADB-BINACA, is a potent CB1 receptor agonist, suggesting that the lack of in vivo effects of this compound may be attributable to pharmacokinetic factors or complex pharmacodynamic properties such as functional antagonism or biased agonism.
Quantitative Comparison of Behavioral Effects
The following tables summarize the dose-dependent effects of THC on the four key indicators of cannabinoid activity in mice, contrasted with the observed lack of effect for this compound.
Table 1: Comparison of Effects on Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Species | Percent Reduction in Locomotion | Reference |
| THC | 3 | Mouse (C57BL/6J) | Significant reduction | [2] |
| 5 | Mouse (C57BL/6J) | Significant reduction | [3] | |
| 10 | Mouse (C57BL/6J) | Significant reduction | [2][3] | |
| 15 | Mouse (C57BL/6J) | Abolished locomotion | ||
| This compound | 0.02, 0.1, 0.5 | Mouse (C57BL/6) | No significant effect |
Table 2: Comparison of Effects on Body Temperature
| Compound | Dose (mg/kg, i.p.) | Species | Maximum Temperature Decrease (°C) | Reference |
| THC | 10 | Mouse (C57BL/6J) | ~2.0-3.0°C | |
| 15 | Mouse (C57BL/6J) | ~3.5-4.0°C | ||
| 30 | Mouse | ~5.8°C | ||
| 32 | Mouse (C57BL/6J) | 2.6°C | ||
| This compound | 0.02, 0.1, 0.5 | Mouse (C57BL/6) | No significant effect |
Table 3: Comparison of Cataleptic Effects
| Compound | Dose (mg/kg, i.p.) | Species | Immobility Time on Bar (seconds) | Reference |
| THC | 10 | Mouse (C57BL/6J) | Significantly increased | |
| 15 | Mouse (C57BL/6J) | Maximal catalepsy | ||
| This compound | Not Reported | - | Not Reported | - |
| Note: While the primary comparative study on this compound did not assess catalepsy, its lack of other tetrad effects makes a cataleptic effect highly unlikely. |
Table 4: Comparison of Analgesic Effects
| Compound | Dose (mg/kg, i.p.) | Species | Increase in Nociceptive Threshold | Reference |
| THC | 10 | Mouse (C57BL/6J) | Significantly increased latency on hot plate | |
| 15 | Mouse (C57BL/6J) | Significantly increased latency on hot plate | ||
| 30 | Mouse | Significant analgesia | ||
| This compound | 0.02, 0.1, 0.5 | Mouse (C57BL/6) | No significant effect |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Cannabinoid Tetrad Assay
This is a series of four tests used to screen for cannabinoid-like activity in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with infrared beams or video tracking software to monitor movement. A common dimension for a mouse open field is 44 x 44 cm.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound (e.g., THC, this compound) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), place the mouse in the center of the open field arena.
-
Record the total distance traveled, time spent in different zones (center vs. periphery), and other exploratory behaviors for a set duration (e.g., 10-20 minutes).
-
Clean the arena thoroughly between subjects with a 70% ethanol solution to remove olfactory cues.
-
-
Apparatus: A digital thermometer with a flexible rectal probe suitable for rodents.
-
Procedure:
-
Measure the baseline rectal temperature of the mouse before drug administration.
-
Administer the test compound or vehicle.
-
At specified time points post-injection (e.g., 30, 60, 90 minutes), measure the rectal temperature again.
-
The probe should be inserted to a consistent depth to ensure reliable readings.
-
-
Apparatus: A horizontal bar (e.g., 0.2-0.7 cm in diameter) elevated a few centimeters (e.g., 4-6 cm) from a surface.
-
Procedure:
-
Administer the test compound or vehicle.
-
At a set time post-injection, gently place the mouse's forepaws on the horizontal bar.
-
Start a timer and measure the duration the mouse remains immobile in this position.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the mouse is returned to its home cage.
-
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant, noxious temperature (typically 52-55°C). An open-topped transparent cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Administer the test compound or vehicle.
-
At a specific time post-injection, place the mouse on the heated surface of the hot plate.
-
Measure the latency to a nocifensive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage.
-
Signaling Pathways and Potential Mechanisms of Action
The behavioral effects of classic cannabinoids are predominantly mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). In contrast, the lack of in vivo effects of this compound, despite its structural similarity to other potent synthetic cannabinoids, points towards a more complex pharmacological profile.
Canonical CB1 Receptor Signaling by Classic Cannabinoids (e.g., THC)
THC acts as a partial agonist at the CB1 receptor. Upon binding, it initiates a signaling cascade through the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, underlying the behavioral effects of THC.
References
Inter-laboratory Validation of ADB-BICA Quantification: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of ADB-BICA, a potent synthetic cannabinoid. It is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances. The information presented summarizes key performance characteristics of commonly employed analytical techniques and provides detailed experimental protocols to aid in laboratory method development and validation.
Data Presentation: Performance of Analytical Methods
The following tables summarize the validation parameters for the quantification of synthetic cannabinoids, including this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct inter-laboratory comparison data for this compound was not publicly available, this compilation from various studies offers a comparative overview of method performance.
Table 1: Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Quantification
| Analyte(s) | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| 15 Synthetic Cannabinoids | Blood | 0.1 - 1.0 | Acceptable | Acceptable | [1] |
| 17 Synthetic Cannabinoid Metabolites | Urine | 0.1 - 1.0 | Acceptable | Acceptable | [1] |
| JWH-018, JWH-073, JWH-250 | Blood | 1.0 | Not Reported | Not Reported | [2] |
| 29 Synthetic Cannabinoids & Metabolites | Hair | 1 - 10 (pg/mg) | 95.4 - 107.4 | Intra-day: 0.7-10.6, Inter-day: 1.7-12.2 | [3] |
Table 2: Performance Characteristics of GC-MS Methods for Synthetic Cannabinoid Quantification
| Analyte(s) | Matrix | LOQ (mg/mL) | Linearity (R²) | Notes | Reference |
| 10 Synthetic Cannabinoids | Seized Materials (Dried Leaves, Powders, Tablets) | 2.5 | 0.9991 - 0.9997 | Deuterated internal standards used for improved accuracy. | [4] |
| Various Synthetic Cannabinoids | Seized Materials | Not specified | Not specified | General method for identification and quantification. |
Experimental Protocols
Detailed methodologies for the quantification of this compound and other synthetic cannabinoids are crucial for reproducibility and inter-laboratory comparison. Below are representative protocols for LC-MS/MS and GC-MS analysis based on published methods.
LC-MS/MS Method for Quantification of Synthetic Cannabinoids in Hair
-
Sample Preparation:
-
Weigh 20 mg of hair into a 2 mL tube.
-
Add 1 mL of methanol and sonicate for 1 hour at 40°C.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
MRM Transitions: Specific precursor and product ions for this compound and internal standards should be determined and optimized.
-
GC-MS Method for Quantification of Synthetic Cannabinoids in Seized Materials
-
Sample Preparation:
-
Homogenize the seized material (e.g., herbal mixture, powder).
-
Accurately weigh approximately 10 mg of the homogenized sample into a vial.
-
Add 1 mL of methanol (or another suitable organic solvent).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Dilute the supernatant with methanol to an appropriate concentration for GC-MS analysis.
-
Transfer an aliquot to an autosampler vial for injection.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mass Range (Full Scan): 40-550 amu.
-
SIM Ions: Select characteristic ions for this compound and the internal standard for quantification.
-
Mandatory Visualization
Synthetic Cannabinoid Signaling Pathway
Synthetic cannabinoids like this compound primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by the activation of the CB1 receptor.
Caption: Synthetic cannabinoid activation of the CB1 receptor and downstream signaling.
Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the quantification of this compound from seized materials, from sample receipt to final data analysis.
Caption: A generalized workflow for the quantification of this compound in seized materials.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ADB-BICA: A Framework for Safe Laboratory Practices
Disclaimer: The following guidelines provide a general framework for the safe disposal of synthetic cannabinoids like ADB-BICA in a laboratory setting. Specific procedures must be developed in consultation with your institution's Environmental Health and Safety (EHS) department and the substance's Safety Data Sheet (SDS). The information presented here is intended to supplement, not replace, established institutional and regulatory protocols.
Core Principles of Synthetic Cannabinoid Waste Management
The disposal of synthetic cannabinoids falls under the broader category of hazardous chemical waste management. Key considerations include the chemical's reactivity, toxicity, and potential for environmental harm. All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous.
Quantitative Data for Disposal Planning
Effective disposal planning requires careful consideration of waste streams and containment. The following table summarizes critical parameters for managing this compound waste, based on general laboratory chemical safety guidelines.
| Parameter | Guideline | Rationale | Citation |
| Waste Category | Hazardous Chemical Waste | To ensure proper handling and disposal according to regulatory standards for toxic and psychoactive substances. | [1][2] |
| Container Type | Leak-proof, chemically resistant, and clearly labeled containers. | To prevent spills, reactions, and misidentification of hazardous waste. | [3] |
| Container Fill Level | Do not exceed 90% capacity. | To allow for expansion of contents and prevent spills during transport. | [3] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | To ensure safe and secure storage of hazardous waste prior to collection. | [1] |
| Labeling | "Hazardous Waste" with the full chemical name (this compound) and associated hazards. | To comply with regulations and inform personnel of the container's contents and risks. |
Experimental Protocol: Decontamination of Surfaces and Glassware
This protocol outlines a general procedure for the decontamination of non-disposable items that have come into contact with this compound. This procedure should be performed in a designated chemical fume hood.
Materials:
-
Appropriate solvent for this compound (e.g., ethanol, isopropanol, or acetone)
-
Decontaminating solution (e.g., a freshly prepared 10% bleach solution or a specialized lab decontamination solution)
-
Waste containers for solvent rinses and bleach solution
-
Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, and a lab coat.
Procedure:
-
Initial Solvent Rinse:
-
Rinse the contaminated surface or glassware three times with a suitable organic solvent in which this compound is soluble.
-
Collect all solvent rinses in a designated hazardous waste container. This minimizes the amount of active compound remaining.
-
-
Decontamination Step:
-
Submerge the rinsed items in a freshly prepared 10% bleach solution or an appropriate laboratory decontamination solution for a minimum of one hour. This step aims to chemically degrade any residual compound.
-
-
Final Rinse:
-
After the decontamination soak, thoroughly rinse the items with deionized water.
-
The rinse water may be suitable for drain disposal, but this should be verified with your institution's EHS guidelines.
-
-
Drying and Storage:
-
Allow the cleaned items to air dry completely before reuse or storage.
-
-
Waste Disposal:
-
The initial solvent rinses must be disposed of as hazardous chemical waste.
-
The used decontamination solution should also be collected and disposed of as hazardous waste, unless your EHS department specifies otherwise.
-
Visualizing the Disposal Workflow
A logical workflow is essential for ensuring that all steps of the disposal process are followed correctly. The following diagram illustrates the decision-making and procedural flow for managing this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By implementing a robust waste management plan that includes proper categorization, containment, and disposal, laboratories can significantly reduce the risks associated with handling potent synthetic compounds like this compound. Always prioritize safety and consult with your institution's safety professionals to ensure compliance with all applicable regulations.
References
Safe Handling and Disposal of ADB-BICA: A Guide for Laboratory Professionals
Disclaimer: The physiological and toxicological properties of ADB-BICA are not well-known.[1] This guide provides essential safety and logistical information based on best practices for handling potent, uncharacterized synthetic cannabinoids. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained personnel.
This document serves as a procedural guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, a synthetic cannabinoid classified as an analytical reference standard.[1] Given the limited toxicological data, a highly conservative approach to safety is mandatory to minimize the risk of occupational exposure.
I. Personal Protective Equipment (PPE)
Due to the unknown hazards associated with this compound, a comprehensive PPE protocol is essential. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer gloves immediately upon contamination or every two hours. |
| Body Protection | Disposable, fluid-resistant lab coat with knit cuffs | Should be fully buttoned. Remove and dispose of immediately if contaminated. Do not wear outside the laboratory. |
| Eye Protection | Chemical splash goggles or a full-face shield | Must be worn at all times in the laboratory when this compound is being handled, even in small quantities. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended for all procedures involving the handling of powdered this compound or when aerosolization is possible. Fit-testing is required. |
| Foot Protection | Closed-toe shoes | Must fully cover the feet. Shoe covers should be considered if there is a risk of spills. |
II. Operational Plan for Handling this compound
A step-by-step workflow is critical to ensure safety during the handling of this compound. The following diagram illustrates the recommended operational procedure.
A. Weighing and Preparation of Stock Solutions:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure a chemical spill kit is readily accessible.
-
PPE: Don all required PPE as outlined in the table above.
-
Weighing: Tare a suitable container on an analytical balance inside the ventilated enclosure. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent to the container with the this compound. Refer to the manufacturer's data for solubility information (e.g., DMF, DMSO)[1]. Ensure the container is securely capped.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
B. General Handling During Experimentation:
-
All manipulations of this compound, including dilutions and transfers, should be performed in a chemical fume hood.
-
Use disposable tips and glassware whenever possible to minimize cross-contamination and cleaning.
-
Avoid inhalation of any dust or aerosols.
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
B. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Waste containers should be stored in a secure, designated secondary containment area until they are collected for disposal.
IV. Emergency Procedures
A. Spills:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.
-
Isolate: Secure the area to prevent entry.
-
PPE: If trained and safe to do so, don appropriate PPE, including respiratory protection.
-
Contain: For small spills, use a chemical spill kit with absorbent pads to contain the spill. Do not use water.
-
Clean: Carefully clean the area, working from the outside in. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report all spills to your supervisor and EHS department.
B. Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the uncharacterized synthetic cannabinoid this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
